molecular formula C21H25ClFN3O4 B565510 Mosapride N-Oxide CAS No. 1161443-73-7

Mosapride N-Oxide

Cat. No.: B565510
CAS No.: 1161443-73-7
M. Wt: 437.9 g/mol
InChI Key: IMJYXYWPAQJNFA-UHFFFAOYSA-N
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Description

Mosapride N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClFN3O4 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJYXYWPAQJNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858144
Record name 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161443-73-7
Record name 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapride N-Oxide is a principal active metabolite of the gastroprokinetic agent, mosapride. Its mechanism of action is intrinsically linked to that of its parent compound, primarily functioning as a selective agonist at the serotonin 5-HT₄ receptor. This interaction is the cornerstone of its prokinetic effects, stimulating the release of acetylcholine from enteric cholinergic neurons and thereby enhancing gastrointestinal motility. While comprehensive quantitative data on the direct receptor binding and functional potency of this compound are limited in publicly accessible literature, studies on mosapride's metabolites indicate that the N-oxide form is significantly less potent than the parent compound. This guide synthesizes the available information on the mechanism of action of this compound, including the relevant signaling pathways, experimental methodologies for its study, and comparative data with its parent compound, mosapride.

Core Mechanism of Action: 5-HT₄ Receptor Agonism

The primary mechanism of action of this compound is as a selective agonist for the serotonin 5-HT₄ receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly located on enteric neurons in the gastrointestinal tract.

Activation of the 5-HT₄ receptor by an agonist like this compound initiates a downstream signaling cascade that results in the enhanced release of acetylcholine (ACh). This increase in ACh availability at the neuromuscular junction of the gut wall stimulates smooth muscle contraction, leading to an increase in gastrointestinal motility and accelerated gastric emptying.

Secondary Pharmacological Activity: 5-HT₃ Receptor Antagonism

Signaling Pathways

The activation of the 5-HT₄ receptor by this compound triggers a well-defined intracellular signaling cascade. The primary pathway is mediated by the Gs alpha subunit of the G-protein complex. A secondary, G-protein-independent pathway involving Src kinase has also been described for 5-HT₄ receptor activation.

Gs-Protein Coupled Signaling Pathway

Gs_Pathway Mosapride_N_Oxide This compound HT4R 5-HT4 Receptor Mosapride_N_Oxide->HT4R Binds to G_Protein Gs Protein (α, β, γ) HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ACh_Release Increased Acetylcholine Release CREB->ACh_Release Leads to

Caption: Gs-Protein Coupled Signaling Pathway of 5-HT₄ Receptor Activation.

G-Protein Independent Src Kinase Pathway

Src_Pathway Mosapride_N_Oxide This compound HT4R 5-HT4 Receptor Mosapride_N_Oxide->HT4R Binds to Src Src Tyrosine Kinase HT4R->Src Directly activates ERK ERK Pathway Src->ERK Activates Cellular_Response Modulation of Cellular Response ERK->Cellular_Response

Caption: G-Protein Independent Src Kinase Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, the following tables summarize the available information and provide data for the parent compound, mosapride, for comparative context.

Table 1: 5-HT₄ Receptor Binding Affinity
CompoundParameterValue (nM)Tissue/PreparationRadioligand
This compound KiData not available--
MosaprideKi84.2Guinea Pig Ileum (Myenteric Plexus)[³H]GR113808
MosaprideKi (with GppNHp)104Guinea Pig Ileum (Myenteric Plexus)[³H]GR113808
MosaprideIC₅₀113Guinea Pig Striatum[³H]GR113808

Data for mosapride is provided for context.

Table 2: 5-HT₄ Receptor Functional Efficacy
CompoundParameterValue (nM)AssayTissue
This compound (Metabolite M2) EC₅₀1000Electrically-evoked contractionsIsolated Guinea Pig Ileum
MosaprideEC₅₀73Electrically-evoked contractionsGuinea Pig Ileum
MosaprideEC₅₀208Relaxation of carbachol-precontracted tissueRat Esophagus
MosaprideEC₅₀3029Evoked contractionsGuinea Pig Distal Colon

Data for mosapride is provided for context. The EC₅₀ value for this compound is from a study on mosapride metabolites where it was designated as M2.[2]

Table 3: 5-HT₃ Receptor Antagonist Activity
CompoundParameterValue (µM)AssayCell Line
This compound IC₅₀Data not available--
MosaprideIC₅₀4.03Inhibition of 5-HT₃ receptor currentsNCB-20 cells

Data for mosapride is provided for context.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of mosapride and its metabolites.

5-HT₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₄ receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT₄ receptor.

Materials:

  • Tissue preparation: Homogenates of guinea pig striatum or ileum myenteric plexus.

  • Radioligand: [³H]GR113808.

  • Non-specific binding control: A high concentration of a known 5-HT₄ antagonist (e.g., GR113808).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare tissue homogenates according to standard laboratory protocols.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd).

  • For total binding wells, add only buffer and radioligand.

  • For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.

  • Add the tissue homogenate to all wells to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Tissue_Prep Tissue Homogenate Preparation Binding_Reaction Add Tissue Homogenate & Incubate Tissue_Prep->Binding_Reaction Compound_Dilution Test Compound Serial Dilutions Plate_Setup Plate Setup: - Buffer - Radioligand - Test Compound Compound_Dilution->Plate_Setup Plate_Setup->Binding_Reaction Filtration Rapid Filtration (Cell Harvester) Binding_Reaction->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Caption: Workflow for a 5-HT₄ Receptor Radioligand Binding Assay.

UPLC-MS/MS for Metabolite Identification

This protocol outlines a method for the identification and characterization of mosapride metabolites, including this compound, in biological samples.

Objective: To identify and structurally elucidate metabolites of mosapride in biological matrices.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Plasma):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding acetonitrile (e.g., 300 µL).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.

  • Collision Energy: Optimized for fragmentation of the parent drug and expected metabolites.

UPLC_MS_Workflow Sample_Collection Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution UPLC_Separation UPLC Separation (C18 Column) Reconstitution->UPLC_Separation ESI Electrospray Ionization (ESI+) UPLC_Separation->ESI MS_Analysis MS/MS Analysis (Full Scan & Product Ion Scan) ESI->MS_Analysis Data_Processing Data Processing & Metabolite Identification MS_Analysis->Data_Processing

Caption: Workflow for UPLC-MS/MS based Metabolite Identification.

Conclusion

This compound, a major metabolite of mosapride, is understood to act primarily as a selective 5-HT₄ receptor agonist. This mechanism, involving the stimulation of acetylcholine release in the enteric nervous system, underpins its role in enhancing gastrointestinal motility. While it is established that this compound is less potent than its parent compound, a detailed quantitative characterization of its binding affinity and functional efficacy at the 5-HT₄ receptor, as well as its potential activity at the 5-HT₃ receptor, is not extensively documented in publicly available literature. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and other drug metabolites, which is crucial for a comprehensive understanding of a drug's overall pharmacological profile. Further research is warranted to fully elucidate the quantitative aspects of this compound's mechanism of action and its precise contribution to the therapeutic effects of mosapride.

References

The Pharmacokinetic Significance of Mosapride N-Oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent widely utilized to improve gastrointestinal motility. Its clinical efficacy is attributed not only to the parent drug but also to its metabolites. Among these, Mosapride N-Oxide (M2) has been identified as a major and pharmacologically active metabolite.[1][2][3] A thorough understanding of the pharmacokinetic profile of this compound is paramount for a comprehensive assessment of mosapride's overall therapeutic action and safety profile. This technical guide provides an in-depth analysis of the role of this compound in the pharmacokinetics of mosapride, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

The Role of this compound in Metabolism and Activity

Mosapride undergoes extensive metabolism in the body, primarily through two main pathways: N-dealkylation at the p-fluorobenzyl group to form des-p-fluorobenzyl mosapride (M1) and N-oxidation of the morpholine ring to produce this compound (M2).[3] Both M1 and M2 are considered major active metabolites of mosapride.[1]

This compound, like its parent compound, exhibits activity as a selective 5-HT4 receptor agonist. This agonistic action on 5-HT4 receptors in the gastrointestinal tract is the primary mechanism behind mosapride's prokinetic effects.

Pharmacokinetic Profile

Detailed pharmacokinetic studies, primarily conducted in rats, have elucidated the absorption, distribution, metabolism, and excretion (ADME) characteristics of mosapride and its principal metabolites.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Mosapride in Rats (10 mg/kg, oral)

SexCmax (ng/mL)t1/2 (h)Oral Bioavailability (%)
Male441.97
Female7882.847

Data sourced from Sakashita et al. (1993)

Table 2: Pharmacokinetic Parameters of des-p-fluorobenzyl mosapride (M1) in Rats (10 mg/kg, oral administration of Mosapride)

SexCmax (ng/mL)
Male277
Female149

Data sourced from Sakashita et al. (1993)

Significant sex-dependent differences in the pharmacokinetics of mosapride are observed in rats, with female rats exhibiting substantially higher plasma concentrations and oral bioavailability. This is attributed to differences in hepatic drug-metabolizing enzyme activity.

Distribution

Following oral administration, mosapride and its metabolites, including this compound, are rapidly and widely distributed throughout various tissues. Studies in rats have shown that the highest concentrations of both mosapride and this compound are found in the duodenum and cecum.

Excretion

Excretion studies in rats have revealed that a significant portion of the administered dose of mosapride is recovered in urine, feces, and bile. This compound has been identified as an important form of excretion, with urinary levels being notably higher than that of the parent drug.

In male rats, the cumulative excretion amounts were approximately 36.9% for M1, 28.1% for mosapride, and 11.6% for this compound. In female rats, the values were 24.3% for M1, 25.9% for mosapride, and 16.2% for this compound.

Experimental Protocols

The characterization and quantification of mosapride and its metabolites, including this compound, in biological matrices are predominantly achieved through validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.

General Experimental Workflow for Pharmacokinetic Studies

A typical experimental workflow for investigating the pharmacokinetics of mosapride and its metabolites involves the following steps:

  • Animal Model and Dosing: Pharmacokinetic studies are often conducted in rat models (e.g., Sprague-Dawley or Wistar strains). Mosapride citrate is administered orally via gavage at a specified dose.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration from the tail vein or via cardiac puncture. Urine, feces, and bile may also be collected over a specified period to assess excretion.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Biological samples undergo a protein precipitation step, typically using acetonitrile, to remove interfering proteins. The supernatant is then separated, dried, and reconstituted in a suitable solvent.

  • UPLC-MS/MS Analysis: The prepared samples are injected into a UPLC-MS/MS system for the simultaneous separation and quantification of mosapride, this compound, and other metabolites.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and t1/2.

Signaling and Metabolic Pathways

Mosapride Metabolic Pathway

The metabolic conversion of mosapride to its major metabolites, des-p-fluorobenzyl mosapride (M1) and this compound (M2), is a key aspect of its pharmacology.

G Mosapride Mosapride M1 des-p-fluorobenzyl mosapride (M1) Mosapride->M1 N-dealkylation M2 This compound (M2) Mosapride->M2 N-oxidation

Metabolic conversion of Mosapride to its major metabolites.

Mosapride 5-HT4 Receptor Signaling Pathway

The prokinetic effects of mosapride and its active N-Oxide metabolite are mediated through the activation of the 5-HT4 receptor, which triggers a downstream signaling cascade.

G cluster_0 Cell Membrane Mosapride Mosapride / This compound Receptor 5-HT4 Receptor Mosapride->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA ACh ↑ Acetylcholine Release PKA->ACh Motility ↑ GI Motility ACh->Motility

Simplified 5-HT4 receptor signaling cascade initiated by Mosapride.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the pharmacokinetic analysis of mosapride and its metabolites.

G Dosing Oral Dosing (Rat Model) Sampling Blood/Urine/Feces Sample Collection Dosing->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation Analysis UPLC-MS/MS Analysis Preparation->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

References

A Comprehensive Technical Guide to Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride N-Oxide is the principal active metabolite of mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[1] As a gastroprokinetic agent, mosapride is utilized in the management of various gastrointestinal disorders. Understanding the pharmacological and chemical properties of its N-oxide metabolite is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides an in-depth overview of this compound, including its chemical identity, proposed synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

PropertyValueReference
IUPAC Name 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide[2][3]
CAS Number 1161443-73-7[2][4]
Molecular Formula C21H25ClFN3O4
Molecular Weight 437.89 g/mol

Pharmacological Profile

This compound functions as a selective agonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that plays a pivotal role in regulating gastrointestinal motility.

Signaling Pathway

The binding of this compound to the 5-HT4 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in the enhancement of acetylcholine release from enteric neurons. Increased acetylcholine levels stimulate smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.

This compound Signaling Pathway MNO This compound HTR4 5-HT4 Receptor MNO->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ACh Acetylcholine Release PKA->ACh Promotes Motility Increased GI Motility ACh->Motility

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the cumulative excretion of mosapride and its metabolites, including this compound (referred to as M2 in the study), in male rats over 48 hours following a single oral administration.

AnalyteUrine (%)Feces (%)Bile (%)Total (%)
Mosapride---28.1
M1 (des-p-fluorobenzyl)---36.9
M2 (this compound) ---11.6
Total Recovery 37.6 22.4 11.8 71.8
Data adapted from Li et al., Xenobiotica, 2020.

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Mosapride + Oxidizing Agent (e.g., m-CPBA) → this compound

Procedure Outline:

  • Dissolve mosapride in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain pure this compound.

5-HT4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor. [3H]-GR113808, a known high-affinity 5-HT4 receptor antagonist, is commonly used as the radioligand.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membrane homogenates expressing 5-HT4 receptors I1 Incubate membrane homogenates, radioligand, and competitor at various concentrations P1->I1 P2 Prepare serial dilutions of This compound (competitor) P2->I1 P3 Prepare [3H]-GR113808 (radioligand) solution P3->I1 I2 Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 min) I1->I2 S1 Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand I2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Measure radioactivity of filters using a scintillation counter S2->S3 A1 Plot the percentage of specific binding against the log concentration of This compound S3->A1 A2 Determine the IC50 value A1->A2 A3 Calculate the Ki value using the Cheng-Prusoff equation A2->A3

Figure 2: Experimental workflow for a 5-HT4 receptor binding assay.

cAMP Functional Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional agonistic activity of this compound at the 5-HT4 receptor by quantifying intracellular cAMP levels.

cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_detection Detection cluster_data_analysis Data Analysis C1 Culture cells stably expressing the human 5-HT4 receptor C2 Harvest and resuspend cells in stimulation buffer C1->C2 AS1 Dispense cell suspension into a 384-well plate C2->AS1 AS2 Add serial dilutions of this compound or a reference agonist AS1->AS2 AS3 Incubate at room temperature for a defined period (e.g., 30 min) AS2->AS3 D1 Add HTRF lysis buffer containing cAMP-d2 (acceptor) AS3->D1 D2 Add anti-cAMP cryptate (donor) D1->D2 D3 Incubate for 60 minutes at room temperature D2->D3 D4 Read the plate on an HTRF-compatible reader at 665 nm and 620 nm D3->D4 DA1 Calculate the HTRF ratio (665/620) D4->DA1 DA2 Plot the HTRF ratio against the log concentration of this compound DA1->DA2 DA3 Determine the EC50 value DA2->DA3

Figure 3: Experimental workflow for a cAMP functional assay.

Quantification of this compound in Biological Samples

This protocol outlines the use of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the sensitive and selective quantification of this compound in biological matrices such as plasma.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_chromatography UHPLC Separation cluster_detection MS/MS Detection cluster_quantification Quantification SP1 Aliquot plasma sample SP2 Add internal standard (e.g., deuterated This compound) SP1->SP2 SP3 Perform protein precipitation with acetonitrile SP2->SP3 SP4 Centrifuge and collect the supernatant SP3->SP4 SP5 Evaporate the supernatant to dryness SP4->SP5 SP6 Reconstitute the residue in mobile phase SP5->SP6 C1 Inject the reconstituted sample into the UHPLC system SP6->C1 C2 Separate analytes on a C18 column using a gradient elution C1->C2 D1 Ionize the eluent using Electrospray Ionization (ESI) in positive mode C2->D1 D2 Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for this compound and the internal standard D1->D2 Q1 Generate a calibration curve using standards of known concentrations D2->Q1 Q2 Integrate the peak areas of this compound and the internal standard D2->Q2 Q3 Calculate the concentration of this compound in the sample based on the calibration curve Q1->Q3 Q2->Q3

Figure 4: Experimental workflow for UHPLC-MS/MS quantification.

Conclusion

This compound is a key active metabolite of mosapride, contributing to its overall prokinetic effect through selective agonism at the 5-HT4 receptor. This guide has provided essential information on its chemical properties, mechanism of action, and detailed experimental workflows for its synthesis, characterization, and quantification. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology.

References

In Vivo Metabolism of Mosapride to Mosapride N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility through its selective agonism of serotonin 5-HT4 receptors.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. One of the key metabolic pathways for mosapride is N-oxidation, leading to the formation of Mosapride N-Oxide.[2][3] This technical guide provides a detailed overview of the in vivo metabolism of Mosapride to this compound, summarizing the current state of knowledge from preclinical and human studies.

Metabolic Pathway and Enzymes

The primary site of mosapride metabolism is the liver, where it undergoes extensive biotransformation.[4] The metabolic conversion of Mosapride to this compound involves the addition of an oxygen atom to the nitrogen atom in the morpholine ring. While multiple cytochrome P450 (CYP) enzymes are involved in the overall metabolism of mosapride, CYP3A4 has been identified as a key enzyme.[4] For similar compounds, Flavin-containing monooxygenases (FMOs) have also been implicated in N-oxidation reactions, suggesting a potential role in mosapride metabolism that warrants further investigation.

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Mosapride_Metabolism Mosapride Mosapride Mosapride_N_Oxide This compound Mosapride->Mosapride_N_Oxide N-Oxidation Other_Metabolites Other Metabolites (e.g., Des-p-fluorobenzyl mosapride) Mosapride->Other_Metabolites Other Pathways (e.g., Dealkylation) Enzymes CYP3A4 (and potentially FMOs) Enzymes->Mosapride_N_Oxide Enzymes->Other_Metabolites

Caption: Metabolic pathway of Mosapride to this compound.

Quantitative Data

Quantitative data on the in vivo conversion of Mosapride to this compound in humans is limited in the currently available literature. However, preclinical studies in rats provide some insight into the excretion of this metabolite.

Table 1: Cumulative Excretion of Mosapride and its Metabolites in Rats Following Oral Administration

AnalyteMale Rats (% of Dose)Female Rats (% of Dose)
Mosapride28.125.9
This compound (M2)11.616.2
Des-p-fluorobenzyl mosapride (M1)36.924.3

Data represents the total cumulative excretion in urine, feces, and bile.

Experimental Protocols

The identification and quantification of Mosapride and this compound in biological matrices are primarily achieved using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add an internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

A validated UPLC-MS/MS method for the simultaneous determination of mosapride and its metabolites in rat plasma has been described. A similar methodology can be adapted for human plasma analysis.

Table 2: Exemplar UPLC-MS/MS Parameters for Mosapride and this compound Analysis

ParameterMosaprideThis compound
Chromatography
ColumnC18 reversed-phase columnC18 reversed-phase column
Mobile PhaseGradient of acetonitrile and water with formic acidGradient of acetonitrile and water with formic acid
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)422.2438.2
Product Ion (m/z)198.1214.1

Note: Specific parameters such as column dimensions, gradient profile, and mass spectrometer settings should be optimized for individual laboratory setups.

dot

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Admin Mosapride Administration (Oral Dose) Sampling Blood Sample Collection (Time Points) Admin->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Precipitation Protein Precipitation (Acetonitrile) Centrifugation->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification of Mosapride & this compound Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for in vivo analysis of Mosapride metabolism.

Discussion and Future Directions

The N-oxidation of mosapride to this compound is a recognized metabolic pathway. While CYP3A4 is a primary enzyme in overall mosapride metabolism, the specific contribution of this and other enzymes, such as FMOs, to the N-oxidation pathway requires further elucidation.

A significant gap in the current literature is the lack of quantitative in vivo data for this compound in humans. Future clinical pharmacokinetic studies should aim to simultaneously quantify both the parent drug and its N-oxide metabolite in plasma to determine the extent of this metabolic conversion in a clinical setting. Furthermore, in vitro studies using human liver microsomes and recombinant enzymes are needed to determine the specific enzyme kinetics (Km and Vmax) of Mosapride N-oxidation. This information will be invaluable for developing more accurate pharmacokinetic models and for better predicting potential drug-drug interactions.

Conclusion

This technical guide has summarized the current understanding of the in vivo metabolism of Mosapride to this compound. While the metabolic pathway and analytical methodologies are relatively well-established, there is a clear need for further research to quantify the extent of this pathway in humans and to fully characterize the enzymatic processes involved. Such data will be critical for drug development professionals and researchers working to optimize the clinical use of mosapride.

References

An In-depth Technical Guide to Mosapride N-Oxide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride N-Oxide is a major active metabolite of the gastroprokinetic agent Mosapride. As a selective serotonin 5-HT₄ receptor agonist, it plays a crucial role in modulating gastrointestinal motility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and for assessing its biological activity are presented, along with a visual representation of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of gastroenterology.

Chemical Structure and Properties

This compound, a derivative of Mosapride, is formed through the oxidation of the nitrogen atom in the morpholine ring. This structural modification influences its physicochemical and pharmacological properties.

Chemical Name: 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide[1] CAS Number: 1161443-73-7[2] Molecular Formula: C₂₁H₂₅ClFN₃O₄[2] Molecular Weight: 437.89 g/mol [2]

The key structural features include a 4-amino-5-chloro-2-ethoxybenzamide moiety connected to a 4-(4-fluorobenzyl)morpholine 4-oxide group.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Melting Point177-179 °C
pKa (Predicted)13.20 ± 0.46
SolubilitySlightly soluble in Methanol. Solubility in DMSO and MeOD has also been noted.
logP (Predicted)Not explicitly found for the N-oxide, but the parent compound, Mosapride, has a predicted logP of 2.7. The N-oxide is expected to be more polar.
AppearanceWhite to Off-White Solid

Pharmacological Properties and Mechanism of Action

This compound functions as a selective agonist for the serotonin 5-HT₄ receptor. This receptor is a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase.

Signaling Pathway

The activation of the 5-HT₄ receptor by this compound initiates a well-defined intracellular signaling cascade. The binding of the agonist to the receptor triggers the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that modulates the expression of genes involved in neuronal function and plasticity.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC stimulates Mosapride_N_Oxide This compound Mosapride_N_Oxide->5HT4R binds ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression regulates

5-HT4 Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-oxidation of a morpholine derivative, which can be adapted for the synthesis of this compound from its parent compound, Mosapride. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Materials:

  • Mosapride

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolution: Dissolve Mosapride in a suitable solvent such as dichloromethane (if using m-CPBA) or acetic acid (if using H₂O₂).

  • Oxidation:

    • Using m-CPBA: Cool the solution to 0 °C and add m-CPBA portion-wise with stirring. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Using H₂O₂: Add 30% hydrogen peroxide dropwise to the solution of Mosapride in acetic acid. Heat the mixture gently (e.g., 50-70 °C) for several hours, monitoring the reaction progress.

  • Work-up:

    • After completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Synthesis_Workflow Start Start: Mosapride Dissolution Dissolve in DCM or Acetic Acid Start->Dissolution Oxidation Add m-CPBA or H₂O₂ (0°C to RT or heated) Dissolution->Oxidation Workup Quench with NaHCO₃ Extract with DCM Oxidation->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization End End: Pure this compound Characterization->End

Synthesis Workflow
In Vitro Assay for 5-HT₄ Receptor Agonist Activity (cAMP Measurement)

This protocol outlines a cell-based assay to determine the agonist activity of this compound at the 5-HT₄ receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound (test compound)

  • A known 5-HT₄ receptor agonist (positive control, e.g., Serotonin)

  • A known 5-HT₄ receptor antagonist (for validation, e.g., GR 113808)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)

  • Multi-well plates (e.g., 96- or 384-well)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture the 5-HT₄ receptor-expressing cells under standard conditions.

    • Seed the cells into multi-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a dilution series of this compound and the positive control in assay buffer. The buffer should contain a PDE inhibitor like IBMX.

  • Cell Stimulation:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the different concentrations of the test compound and controls to the respective wells.

    • Incubate the plate at 37 °C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) value for this compound from the dose-response curve using a suitable software (e.g., GraphPad Prism).

cAMP_Assay_Workflow Start Start: 5-HT4R-expressing cells Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Compound_Prep Prepare dilutions of This compound and controls Cell_Seeding->Compound_Prep Stimulation Incubate cells with compounds (+ PDE inhibitor) Compound_Prep->Stimulation Detection Lyse cells and measure cAMP (e.g., TR-FRET) Stimulation->Detection Data_Analysis Generate dose-response curve and calculate EC₅₀ Detection->Data_Analysis End End: Agonist activity determined Data_Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Initial Research of Mosapride N-Oxide

Introduction

This compound is a significant active metabolite of the gastroprokinetic agent, Mosapride.[1] It is formally identified by the IUPAC as 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide.[2] The parent compound, Mosapride, is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility in the treatment of conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD).[2][3][4] this compound itself exhibits pharmacological activity, primarily as a selective 5-HT4 receptor agonist, contributing to the overall therapeutic effects of Mosapride. Initial research has focused on its identification as a metabolite, its synthesis, and its pharmacological characterization to understand its contribution to the parent drug's efficacy and safety profile. The study of this compound is crucial for a comprehensive understanding of Mosapride's metabolism and pharmacokinetics.

Discovery and Synthesis

The discovery of this compound emerged from metabolic studies of its parent drug, Mosapride. It was identified as a major active metabolite in rats, found in biological samples such as urine, bile, and plasma. The metabolic transformation involves N-oxidation of the morpholine nitrogen.

Synthetic Pathways

The synthesis of this compound is critical for obtaining pure standards for analytical and pharmacological studies. One common method is the direct oxidation of Mosapride.

Hydrogen Peroxide-Mediated Oxidation: This method offers a milder alternative to other harsh oxidizing agents, minimizing the risk of decomposition.

  • Protocol:

    • Dissolve Mosapride (1.0 equivalent) in glacial acetic acid.

    • Add aqueous hydrogen peroxide (30%, 1.2 equivalents) dropwise to the solution.

    • Stir the mixture at 50°C for 6 hours.

    • Purify the resulting this compound via recrystallization from an ethanol-water mixture.

This compound can also be formed as a byproduct during the synthesis of Mosapride itself, particularly during oxidative amidation steps where the morpholine nitrogen is susceptible to oxidation. Factors such as higher temperatures (≥80°C) and excess oxidizer concentration can favor the formation of the N-oxide.

Physicochemical and Pharmacological Properties

Physicochemical Properties
PropertyValueReference
IUPAC Name 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide
Molecular Formula C₂₁H₂₅ClFN₃O₄
Molecular Weight 437.89 g/mol
CAS Number 1161443-73-7
Pharmacological Profile

This compound is a selective 5-HT4 receptor agonist, which is the primary mechanism for its gastroprokinetic activity. By stimulating these receptors in the gastrointestinal tract, it enhances peristalsis and accelerates gastric emptying. Research suggests that this compound may exhibit even stronger gastroprokinetic effects than its parent compound, Mosapride. The parent drug, Mosapride, is also known to have some 5-HT3 receptor antagonist activity, which may contribute to its therapeutic effects in functional gastrointestinal disorders.

Experimental Protocols

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of this compound.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

    • Objective: To quantify this compound in complex biological matrices like plasma, urine, and bile.

    • Methodology:

      • Sample Preparation: Perform solid-phase or liquid-liquid extraction to isolate the analyte from the biological matrix.

      • Chromatographic Separation: Utilize a C18 column with a gradient mobile phase, typically consisting of acetonitrile and a phosphate buffer.

      • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for sensitive and selective detection. A limit of detection (LOD) of 0.1 ng/mL has been reported.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Objective: To assess the purity of synthesized this compound.

    • Methodology:

      • Chromatographic System: Use a C18 column.

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer.

      • Detection: Monitor the eluent at a specific UV wavelength determined by the absorbance maximum of this compound.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, with characteristic shifts indicating the presence of the N-oxide on the morpholine ring.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the molecule.

In-Vivo Evaluation of Gastroprokinetic Activity
  • Objective: To assess the effect of this compound on gastric emptying and intestinal transit in an animal model (e.g., rats).

  • Methodology:

    • Animal Preparation: Fast male Wistar rats for 18 hours with free access to water.

    • Drug Administration: Administer this compound orally at various doses. A control group receives the vehicle.

    • Test Meal: After a set time, administer a non-nutrient, non-absorbable marker meal (e.g., phenol red or charcoal meal).

    • Measurement of Gastric Emptying: After a specific duration, euthanize the animals and collect the stomach. The amount of marker remaining in the stomach is quantified spectrophotometrically to determine the gastric emptying rate.

    • Measurement of Intestinal Transit: The distance traveled by the marker in the small intestine is measured and expressed as a percentage of the total length of the small intestine.

Quantitative Data

While comprehensive quantitative data from initial research is not extensively published in the provided search results, the following table summarizes key findings from tissue distribution studies of the parent compound, Mosapride, which is relevant to understanding the potential distribution of its metabolite, this compound.

Table 1: Peak Tissue Concentrations of Mosapride in Rats (ng/g) at 0.5 hours post-administration

TissueMale Rats (Mean ± SD)Female Rats (Mean ± SD)
Duodenum 3255 ± 11701973 ± 1327
Cecum 2754 ± 13162863 ± 1788 (at 8h)
Liver 2218 ± 27.02381 ± 1678
Stomach 1955 ± 14263039 ± 2247

Visualizations: Signaling Pathways and Experimental Workflows

G This compound Signaling Pathway MNO This compound HTR4 5-HT4 Receptor MNO->HTR4 binds to Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh Acetylcholine Release PKA->ACh promotes Motility Increased GI Motility ACh->Motility

Caption: Proposed signaling pathway for this compound's prokinetic effect.

G Synthesis and Characterization Workflow Start Start: Mosapride Oxidation Hydrogen Peroxide-Mediated Oxidation Start->Oxidation Crude Crude this compound Oxidation->Crude Purification Recrystallization Pure Pure this compound Purification->Pure Crude->Purification Analysis Analytical Characterization Pure->Analysis HPLC Purity Check (HPLC-UV) Analysis->HPLC NMR Structure Confirmation (NMR) Analysis->NMR HRMS Composition Confirmation (HRMS) Analysis->HRMS End Characterized Compound HPLC->End NMR->End HRMS->End

Caption: Experimental workflow for the synthesis and characterization of this compound.

G In-Vivo Gastroprokinetic Study Workflow Start Animal Acclimatization and Fasting Grouping Randomization into Treatment Groups Start->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Marker Administration of Non-absorbable Marker Dosing->Marker Wait Defined Time Period Marker->Wait Euthanasia Euthanasia and Tissue Collection Wait->Euthanasia Analysis Quantification of Marker in Stomach and Intestine Euthanasia->Analysis Results Data Analysis and Interpretation Analysis->Results

Caption: Logical workflow for a preclinical in-vivo study of this compound.

Conclusion

The initial research on this compound has successfully identified it as a major and pharmacologically active metabolite of Mosapride. Its role as a potent 5-HT4 receptor agonist underscores its importance to the overall gastroprokinetic effects observed after the administration of its parent drug. The development of reliable synthetic and analytical methods has been crucial for its characterization. Further research is warranted to fully elucidate its pharmacokinetic profile and to precisely quantify its contribution to the clinical efficacy and safety of Mosapride. This foundational knowledge is essential for drug development professionals in optimizing prokinetic therapies and for researchers investigating the complex interplay between drug metabolism and pharmacological activity.

References

An In-depth Technical Guide to the Pharmacological Profile of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride N-Oxide is a major active metabolite of the selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, mosapride. As a gastroprokinetic agent, mosapride is utilized to enhance gastrointestinal (GI) motility. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development, featuring structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

This compound is formed in the body through the N-oxidation of its parent compound, mosapride. It is one of the two major active metabolites of mosapride and contributes to its overall therapeutic effect.[1] Understanding the specific pharmacological properties of this metabolite is crucial for a complete comprehension of mosapride's clinical efficacy and safety profile. This guide delves into the core pharmacological aspects of this compound, presenting a technical overview for the scientific community.

Mechanism of Action

This compound, like its parent compound, is a selective 5-HT4 receptor agonist. The activation of 5-HT4 receptors on enteric cholinergic neurons stimulates the release of acetylcholine (ACh).[2] This increase in ACh levels enhances the contractility of gastrointestinal smooth muscle, thereby promoting GI motility and accelerating gastric emptying.[2] While the agonistic activity of this compound at the 5-HT4 receptor is confirmed, studies suggest its potency is less than that of mosapride.[3]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the 5-HT4 receptor.

MNO This compound HTR4 5-HT4 Receptor MNO->HTR4 Binds to G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine Release PKA->ACh_release Promotes GI_motility Increased GI Motility ACh_release->GI_motility Leads to

Proposed signaling pathway of this compound at the 5-HT4 receptor.

Pharmacodynamics

Quantitative data on the pharmacodynamics of this compound is limited. However, available information indicates its activity relative to the parent compound, mosapride.

5-HT4 Receptor Binding Affinity

Table 1: 5-HT4 Receptor Binding Affinity of Mosapride

CompoundKi (nM)Test SystemRadioligandReference
Mosapride84.2Guinea pig ileum[3H]GR113808
Functional Potency

Similarly, specific EC50 values for this compound in functional assays assessing gastrointestinal motility are not extensively documented. The available literature suggests a lower potency compared to mosapride. The functional potency of mosapride in various in vitro preparations is provided for context.

Table 2: Functional Potency (EC50) of Mosapride in In Vitro Motility Assays

PreparationEC50 (nM)SpeciesReference
Electrically evoked contractions in ileum73Guinea Pig
Relaxation of carbachol-precontracted esophagus208Rat
Contractions of distal colon3029Guinea Pig

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, primarily through the analysis of tissue distribution following oral administration of the parent compound, mosapride.

Tissue Distribution

A study by Li et al. (2020) provides quantitative data on the distribution of this compound (referred to as M2 in the study) in various tissues of male and female rats at 0.5 hours and 8 hours post-oral administration of mosapride (10 mg/kg).

Table 3: Tissue Distribution of this compound in Male Rats (ng/g of tissue)

Tissue0.5 h8 h
Duodenum325.5 ± 117.027.5 ± 13.2
Jejunum195.5 ± 142.622.2 ± 10.1
Ileum155.3 ± 98.718.9 ± 9.8
Cecum275.4 ± 131.635.6 ± 15.7
Colon189.7 ± 110.225.4 ± 11.3
Stomach195.5 ± 142.621.3 ± 10.5
Liver221.8 ± 27.029.8 ± 12.4
Kidney156.7 ± 88.919.7 ± 8.9
Heart110.2 ± 65.415.3 ± 7.6
Lung134.5 ± 78.917.8 ± 8.1
Spleen98.7 ± 55.612.4 ± 6.5
Brain33.4 ± 15.65.6 ± 2.8

Table 4: Tissue Distribution of this compound in Female Rats (ng/g of tissue)

Tissue0.5 h8 h
Duodenum197.3 ± 132.745.6 ± 20.1
Jejunum188.7 ± 120.338.9 ± 18.7
Ileum166.5 ± 101.233.4 ± 15.6
Cecum286.3 ± 178.855.4 ± 25.4
Colon201.3 ± 134.541.2 ± 19.8
Stomach303.9 ± 224.748.7 ± 22.3
Liver238.1 ± 167.842.1 ± 20.5
Kidney178.9 ± 110.235.6 ± 16.7
Heart122.3 ± 77.825.4 ± 11.9
Lung145.6 ± 89.929.8 ± 13.4
Spleen105.4 ± 66.721.3 ± 10.1
Brain40.1 ± 18.98.7 ± 4.3

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacological characterization of this compound.

5-HT4 Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Tissue Homogenization (e.g., guinea pig ileum) Centrifuge1 Centrifugation Tissue->Centrifuge1 Resuspend Resuspend Pellet in Assay Buffer Centrifuge1->Resuspend Incubate Incubate Membranes with: - Radioligand ([3H]GR113808) - Test Compound (this compound) - +/- Excess Unlabeled Ligand Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data Data Analysis (Calculate Ki) Scintillation->Data

Workflow for a 5-HT4 receptor binding assay.
In Vitro Gastrointestinal Motility Assay (Organ Bath)

This protocol details the use of an organ bath to assess the functional effects of a compound on GI tissue contractility.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect GI Tissue (e.g., guinea pig ileum) Mount Mount Tissue in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate Equilibrate Tissue (Apply resting tension) Mount->Equilibrate Stimulate Induce Contraction (e.g., Electrical Field Stimulation) Equilibrate->Stimulate Add_Compound Add this compound (Cumulative concentrations) Stimulate->Add_Compound Record Record Isometric Contractions Add_Compound->Record Analyze Generate Concentration-Response Curve (Calculate EC50) Record->Analyze

Experimental workflow for an in vitro GI motility assay.
In Vivo Pharmacokinetic Study (Rat Model)

This protocol outlines the procedure for determining the tissue distribution of a drug metabolite in rats.

cluster_admin Drug Administration cluster_sample Sample Collection cluster_analysis Analysis Administer Oral Administration of Mosapride to Rats (e.g., 10 mg/kg) Euthanize Euthanize Rats at Specific Time Points Administer->Euthanize Collect Collect Tissues of Interest Euthanize->Collect Homogenize Homogenize Tissues Collect->Homogenize Extract Extract Analyte from Tissue Homogenate Homogenize->Extract Analyze_LCMS Analyze by UHPLC-MS/MS Extract->Analyze_LCMS Quantify Quantify this compound Concentration Analyze_LCMS->Quantify

Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

This compound is a pharmacologically active metabolite of mosapride that contributes to its prokinetic effects through selective agonism at 5-HT4 receptors. While its potency appears to be lower than the parent compound, its distribution to key gastrointestinal tissues suggests a role in the overall therapeutic action of mosapride. Further quantitative studies are warranted to fully elucidate the specific binding affinity and functional potency of this compound, which will provide a more complete understanding of its contribution to the clinical pharmacology of mosapride. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of gastroprokinetic agents.

References

Methodological & Application

Application Note: Quantification of Mosapride N-Oxide in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility through its action as a selective 5-HT4 receptor agonist. The metabolism of mosapride in the body leads to the formation of several metabolites, with Mosapride N-Oxide being one of the major active metabolites.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development and safety assessment. This document provides a detailed protocol for the quantification of this compound in plasma samples using Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[3]

Principle

This method utilizes a UPLC-MS/MS system to separate this compound from other plasma components and quantify it with high specificity. The sample preparation involves a straightforward protein precipitation step. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of mobile phases consisting of water and acetonitrile with formic acid. The detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for this compound. An internal standard (IS) is used to ensure the accuracy and precision of the quantification.

Experimental Workflow

experimental_workflow sample Plasma Sample Collection preparation Sample Preparation (Protein Precipitation) sample->preparation Thaw, Vortex analysis UPLC-MS/MS Analysis preparation->analysis Inject Supernatant data Data Acquisition and Processing analysis->data MRM Detection quantification Quantification and Reporting data->quantification Calibration Curve

Caption: A schematic overview of the experimental workflow for the quantification of this compound in plasma.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Tamsulosin)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (human, rat, etc.)

Equipment

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Nitrogen evaporator (optional)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the Internal Standard (IS) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to prepare a series of calibration standards at different concentrations. A typical range could be 1-2000 ng/mL.

  • Quality Control Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Thaw the plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but can improve sensitivity).

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

UPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 438.1 → 422.1

      • Internal Standard (Tamsulosin): m/z 409 → 228

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.

Data Presentation

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of Mosapride and its metabolites. While specific data for this compound is not fully available in the public domain, the provided data for Mosapride can be used as a reference for method development and validation.

Table 1: UPLC-MS/MS Method Parameters

ParameterValue
Chromatography
UPLC SystemWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.25 mL/min
Injection Volume5-10 µL
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
MRM Transition (this compound)m/z 438.1 → 422.1
MRM Transition (IS - Tamsulosin)m/z 409 → 228

Table 2: Method Validation - Quantitative Data (Reference: Mosapride)

ParameterResult
Linearity
Calibration Curve Range0.17 - 68.00 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (RSD%)
Intra-day< 13%
Inter-day< 13%
Accuracy (RE%)
Within± 6.3%
Sensitivity
Lower Limit of Quantification (LLOQ)0.17 ng/mL

Signaling Pathway of Mosapride

signaling_pathway mosapride Mosapride / this compound receptor 5-HT4 Receptor (on Enteric Neurons) mosapride->receptor Agonist ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A camp->pka Activates ach Acetylcholine (ACh) Release pka->ach motility Increased Gastrointestinal Motility ach->motility

Caption: The signaling pathway of Mosapride, which also applies to its active N-Oxide metabolite.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Mosapride N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Mosapride N-Oxide, a metabolite of the gastroprokinetic agent Mosapride, in human plasma. The straightforward protein precipitation-based sample preparation protocol, coupled with the speed and sensitivity of UPLC-MS/MS, makes this method ideal for high-throughput pharmacokinetic studies in drug development. The method has been developed to provide high selectivity, accuracy, and precision.

Introduction

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] The drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4.[1] Understanding the pharmacokinetic profile of its metabolites, such as this compound, is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions.[2] this compound is one of the metabolites identified in human plasma, urine, and feces.[2] A sensitive and specific analytical method is essential for the accurate quantification of this metabolite in biological matrices. UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[3] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

  • Deionized water

  • Human plasma

Procedure:

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a specified amount of the Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions

Chromatographic separation is critical for resolving the analyte from endogenous plasma components.

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized for separation (e.g., start with 5% B, ramp to 95% B)
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage Optimized for instrument (e.g., 3.0 kV)
Source Temperature Optimized for instrument (e.g., 150°C)
Desolvation Temperature Optimized for instrument (e.g., 400°C)
MRM Transitions See Table 1
Collision Energy (CE) To be optimized for each transition

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound438.1422.1
Internal Standard (IS)To be determinedTo be determined

Note: The MRM transition for this compound is based on identified metabolites. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero concentrations should be prepared.

  • Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD%) and accuracy (as relative error, RE%) should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 2: Representative Method Validation Performance (Illustrative)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N ≥ 100.5 ng/mL
Intra-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (RE%) Within ±15% (±20% at LLOQ)-8% to +7%
Inter-day Accuracy (RE%) Within ±15% (±20% at LLOQ)-10% to +9%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsCompliant

Note: The data presented in this table is for illustrative purposes and represents typical performance for a validated UPLC-MS/MS method.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL ACN) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 injection Inject into UPLC-MS/MS vortex2->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification reporting Report Generation quantification->reporting G cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters method_validation Bioanalytical Method Validation linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy selectivity Selectivity & Specificity method_validation->selectivity recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability precision->accuracy selectivity->linearity selectivity->accuracy

References

Application Notes and Protocols for Studying Mosapride N-Oxide in Rat Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a selective 5-HT4 receptor agonist known for its gastroprokinetic properties, enhancing gastrointestinal (GI) motility. Mosapride N-Oxide is one of its major active metabolites.[1] This document provides detailed application notes and experimental protocols for the study of this compound's effects on GI motility in rats.

It is crucial to note that while Mosapride citrate is a potent prokinetic agent, its metabolite, this compound (also referred to as M2), has been found to be significantly less active in promoting gastric emptying in rats after oral administration.[2] Therefore, the following protocols are designed to assess the pharmacological activity of this compound, which may serve to confirm its lower potency or investigate other potential effects, rather than to elicit a strong prokinetic response.

Mechanism of Action

Mosapride and its metabolites exert their primary effect through the activation of serotonin 5-HT4 receptors located on enteric neurons in the GI tract. This agonistic activity stimulates the release of acetylcholine, a key neurotransmitter that induces smooth muscle contraction and thereby enhances gastrointestinal motility.[2]

Data Presentation

The following tables summarize the comparative effects of Mosapride and its metabolites on gastric emptying in rats, highlighting the significantly lower activity of this compound.

Table 1: Comparative Potency on Gastric Emptying of a Semi-Solid Meal in Rats (Intravenous Administration)

CompoundPotency Relative to Mosapride
Mosapride-
Metabolite M1 (des-p-fluorobenzyl)Almost Equal
Metabolite M2 (this compound) Far Less Active [2]

Table 2: Comparative Potency on Gastric Emptying of a Semi-Solid Meal in Rats (Oral Administration)

CompoundPotency Relative to Mosapride
Mosapride-
Metabolite M1 (des-p-fluorobenzyl)10 times less potent
Metabolite M2 (this compound) Far Less Active [2]

Experimental Protocols

Detailed methodologies for key experiments to assess gastrointestinal motility in rats are provided below. These protocols can be adapted for the administration of this compound.

Gastric Emptying Rate Assessment

This protocol measures the rate at which a non-nutrient, non-absorbable marker transits from the stomach.

Materials:

  • Male Wistar rats (200-250 g), fasted for 18-24 hours with free access to water

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Test meal: Phenol red (0.5 mg/mL) in a 5% glucose solution

  • 0.1 N NaOH

  • Spectrophotometer

Procedure:

  • Administer this compound or vehicle orally (p.o.) to fasted rats at the desired dose.

  • After a set time (e.g., 30 minutes), administer 1.5 mL of the phenol red test meal orally.

  • Euthanize the rats at a specific time point after the test meal administration (e.g., 20 minutes).

  • Clamp the pylorus and cardia to prevent leakage of stomach contents.

  • Carefully dissect the stomach, remove its contents into a graduated tube containing 10 mL of 0.1 N NaOH.

  • Homogenize the stomach tissue and its contents.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • A control group of rats is sacrificed immediately after the test meal administration to determine the initial amount of phenol red.

  • Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test group / Absorbance of control group)) * 100

Small Intestinal Transit Measurement

This protocol assesses the transit of a marker through the small intestine.

Materials:

  • Male Sprague-Dawley rats (220-280 g), fasted for 18-24 hours with free access to water

  • This compound

  • Vehicle

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

Procedure:

  • Administer this compound or vehicle orally to fasted rats.

  • After 30 minutes, administer 1 mL of the charcoal meal orally.

  • After a set time (e.g., 30 minutes), euthanize the rats.

  • Carefully dissect the entire small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) * 100

Colonic Motility Assessment (Fecal Pellet Output)

This protocol measures the effect of the test compound on colonic propulsion by quantifying fecal pellet output.

Materials:

  • Male Wistar rats (250-300 g), housed individually

  • This compound

  • Vehicle

Procedure:

  • Place rats in individual cages with a wire mesh floor to allow for fecal pellet collection.

  • Administer this compound or vehicle orally. A study on mosapride citrate used a dose of 20 mg/kg for this purpose.

  • Count the number of fecal pellets excreted by each rat at predetermined time intervals (e.g., every hour for 4-6 hours) after administration.

  • Compare the fecal pellet output between the treated and control groups.

Visualizations

Signaling Pathway of Mosapride and its Metabolites

The following diagram illustrates the proposed signaling pathway for 5-HT4 receptor agonists like Mosapride.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Mosapride_N-Oxide This compound 5HT4R 5-HT4 Receptor Mosapride_N-Oxide->5HT4R Binds to G_protein Gs Protein 5HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates (Opens) Ca_ion Ca2+ Ca_channel->Ca_ion Influx ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Triggers Fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release M_receptor Muscarinic Receptor ACh_release->M_receptor Binds to Contraction Muscle Contraction M_receptor->Contraction Initiates

Caption: 5-HT4 receptor signaling pathway.

Experimental Workflow for Gastrointestinal Motility Studies

The diagram below outlines the general workflow for conducting in vivo studies on gastrointestinal motility in rats.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (18-24 hours) Animal_Acclimatization->Fasting Grouping Random Group Assignment (Control vs. Treated) Fasting->Grouping Drug_Admin This compound Administration (p.o.) Grouping->Drug_Admin Marker_Admin Marker Administration (e.g., Phenol Red, Charcoal) Drug_Admin->Marker_Admin Time_Lapse Defined Time Interval Marker_Admin->Time_Lapse Euthanasia Euthanasia & Dissection Time_Lapse->Euthanasia Measurement Measurement of Marker Transit (Gastric, Intestinal, Colonic) Euthanasia->Measurement Data_Analysis Data Analysis & Comparison Measurement->Data_Analysis

Caption: Experimental workflow for GI motility studies.

References

Isolating Mosapride's Active Metabolite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the isolation of Mosapride N-Oxide, a major active metabolite of the gastroprokinetic agent Mosapride, from various biological samples. Designed for researchers, scientists, and drug development professionals, these methodologies are essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The protocols outlined below cover protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility. Its clinical efficacy and metabolic fate are of significant interest in drug development. Mosapride is primarily metabolized in the liver, with one of its major active metabolites being this compound. Accurate isolation and quantification of this metabolite in biological matrices such as plasma, urine, and tissue are crucial for understanding the drug's disposition in the body. This compound is more polar and has a higher aqueous solubility than its parent compound, a key consideration for developing effective isolation protocols.

This document presents optimized protocols for the extraction of this compound, ensuring high recovery and sample purity for subsequent analysis.

Physicochemical Properties of Mosapride and its N-Oxide Metabolite

A summary of the key physicochemical properties of Mosapride and this compound is presented in the table below. Understanding these properties is fundamental to selecting and optimizing the isolation method.

PropertyMosaprideThis compoundReference
Molecular Formula C₂₁H₂₅ClFN₃O₃C₂₁H₂₅ClFN₃O₄
Molecular Weight 421.9 g/mol 437.89 g/mol
Polarity Less PolarMore Polar
Aqueous Solubility LowerHigher
pKa (Predicted) Not specified13.20 ± 0.46

Experimental Protocols

The following are detailed protocols for the isolation of this compound from plasma/serum, urine, and tissue homogenate.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is rapid and effective for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Biological Sample (Plasma or Serum)

  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid

  • Internal Standard (IS) Solution (e.g., a structural analog of Mosapride)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 400 µL of cold ACN with 0.1% Formic Acid (Sample to Solvent ratio 1:4).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant is now ready for direct injection into the UPLC-MS/MS system or can be evaporated to dryness and reconstituted in a suitable mobile phase.

Workflow for Protein Precipitation

sample 1. Plasma/Serum Sample (100 µL) add_is 2. Add Internal Standard (10 µL) sample->add_is add_solvent 3. Add ACN w/ 0.1% Formic Acid (400 µL) add_is->add_solvent vortex 4. Vortex (1 min) add_solvent->vortex incubate 5. Incubate (-20°C, 20 min) vortex->incubate centrifuge 6. Centrifuge (13,000 rpm, 15 min, 4°C) incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analysis 8. UPLC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a suitable method for cleaning up urine samples, which have lower protein content but may contain various interfering salts and metabolites.

Materials:

  • Urine Sample

  • Extraction Solvent: Dichloromethane:Isopropanol (9:1, v/v)

  • Internal Standard (IS) Solution

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 5 mL of the Dichloromethane:Isopropanol (9:1, v/v) extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • The reconstituted sample is ready for UPLC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

Application Notes: Utilizing Mosapride N-Oxide as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility.[1] During its synthesis and storage, impurities and degradation products can arise, necessitating robust analytical methods for their identification and quantification to ensure the quality and safety of the final drug product. Mosapride N-Oxide is a known metabolite and potential impurity of Mosapride.[2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Mosapride using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Mechanism of Action: Mosapride Signaling Pathway

Mosapride exerts its prokinetic effect by acting as a selective agonist at the serotonin 5-HT4 receptors located on enteric neurons.[1] Activation of these Gs-protein coupled receptors initiates a signaling cascade that leads to increased acetylcholine release, ultimately enhancing gastrointestinal smooth muscle contraction and motility. The downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Release Increased Acetylcholine Release PKA->ACh_Release Promotes GI_Motility Enhanced GI Motility ACh_Release->GI_Motility Leads to

Figure 1: Simplified signaling pathway of Mosapride via the 5-HT4 receptor.

Experimental Protocols

Stability-Indicating HPLC Method for Mosapride and this compound

This protocol describes a stability-indicating HPLC method for the simultaneous determination of Mosapride and the identification of this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05 M Citric Acid buffer (pH 4.0, adjusted with sodium hydroxide) in a ratio of 35:65 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 274 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 20 minutes

Note: These conditions are a starting point and may require optimization based on the specific column and HPLC system used.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution of Mosapride: Accurately weigh and dissolve an appropriate amount of Mosapride citrate reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing 50 µg/mL of Mosapride and 10 µg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing Mosapride in the diluent to obtain a target concentration of 50 µg/mL of Mosapride.

Inject the system suitability solution and evaluate the following parameters. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (for Mosapride peak) Not more than 2.0
Theoretical Plates (for Mosapride peak) Not less than 2000
Resolution (between Mosapride and this compound peaks) Not less than 2.0
Relative Standard Deviation (RSD) of six replicate injections Not more than 2.0% for peak area and retention time
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3]

  • Acid Degradation: To 1 mL of the Mosapride stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of 50 µg/mL.

  • Base Degradation: To 1 mL of the Mosapride stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent to a final concentration of 50 µg/mL.

  • Oxidative Degradation: To 1 mL of the Mosapride stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 50 µg/mL.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed sample in diluent to obtain a final concentration of 50 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed sample in diluent to obtain a final concentration of 50 µg/mL.

Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation products are well-resolved from the parent Mosapride peak and from each other.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Results

AnalyteRetention Time (min) (Approximate)Tailing FactorTheoretical Plates
This compound6.51.23500
Mosapride8.21.14500

Table 2: Resolution

Peak PairResolution
This compound and Mosapride> 2.0

Table 3: Linearity Data for Mosapride and this compound

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Mosapride1 - 100≥ 0.999
This compound0.1 - 10≥ 0.999

Table 4: Forced Degradation Results

Stress Condition% Degradation of Mosapride (Approximate)Observations
Acidic (0.1 M HCl, 80°C, 2h)15-20%Major degradation peak observed, well-separated from Mosapride.
Basic (0.1 M NaOH, 80°C, 2h)10-15%Degradation peaks observed, baseline separation achieved.
Oxidative (3% H₂O₂, RT, 24h)20-25%Significant degradation, potential for multiple degradation products including this compound.
Thermal (105°C, 24h)5-10%Minor degradation observed.
Photolytic (UV 254nm, 24h)< 5%Mosapride is relatively stable under photolytic stress.

Experimental Workflow

The following diagram illustrates the overall workflow for using this compound as a reference standard in HPLC analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Diluent Prepare Diluent Standard_Mosapride Prepare Mosapride Standard Solution Diluent->Standard_Mosapride Standard_N_Oxide Prepare this compound Standard Solution Diluent->Standard_N_Oxide System_Suitability_Sol Prepare System Suitability Solution Diluent->System_Suitability_Sol Sample_Sol Prepare Sample Solution Diluent->Sample_Sol Standard_Mosapride->System_Suitability_Sol Standard_N_Oxide->System_Suitability_Sol System_Suitability Perform System Suitability Test System_Suitability_Sol->System_Suitability Analysis Analyze Samples Sample_Sol->Analysis System_Suitability->Analysis If suitable Integration Peak Integration and Identification Analysis->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report

Figure 2: Experimental workflow for HPLC analysis using this compound.

Conclusion

The provided HPLC method, utilizing this compound as a reference standard, is a robust and reliable approach for the quality control of Mosapride in bulk drug and pharmaceutical formulations. The stability-indicating nature of the method ensures that any degradation products, including this compound, can be effectively separated and quantified, thus guaranteeing the safety and efficacy of the final product. The detailed protocols and data presentation guidelines in these application notes will be a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Note: Cell-Based Assays for Determining Mosapride N-Oxide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mosapride is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist widely used as a prokinetic agent to enhance gastrointestinal motility. Upon administration, Mosapride is metabolized in the body, with one of its primary metabolites being Mosapride N-Oxide. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive assessment of the drug's overall efficacy and mechanism of action. This application note details robust cell-based assay protocols to quantify the efficacy of this compound by evaluating its ability to activate the 5-HT4 receptor and trigger downstream signaling pathways.

The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a key second messenger. Therefore, the primary methods for assessing the efficacy of a 5-HT4 agonist like this compound involve the quantification of intracellular cAMP levels and the activity of downstream effectors. Here, we present protocols for a competitive cAMP immunoassay and a cAMP response element (CRE) driven reporter gene assay, both conducted in a recombinant cell line stably expressing the human 5-HT4 receptor.

Signaling Pathway of 5-HT4 Receptor Activation

The binding of an agonist, such as Mosapride or its N-Oxide metabolite, to the 5-HT4 receptor induces a conformational change in the receptor. This promotes the coupling and activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately producing a cellular response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MNO This compound (Agonist) R 5-HT4 Receptor MNO->R Binds Gs Gs Protein R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response Phosphorylates G A 1. Cell Culture (HEK293-h5-HT4) B 2. Cell Seeding (e.g., 96-well plate) A->B C 3. Compound Treatment (this compound dilutions, Controls) B->C D 4. Incubation (Allow for cellular response) C->D E 5. Assay-Specific Steps (Cell Lysis, Reagent Addition) D->E F 6. Signal Detection (e.g., Luminescence, Fluorescence) E->F G 7. Data Analysis (Dose-Response Curve, EC50 Calculation) F->G G A Start: Test Compound (this compound) B Primary Screen: cAMP Accumulation Assay A->B C Is Compound Active? (EC50 < Threshold) B->C D Secondary Screen: CRE-Luciferase Assay C->D Yes G Stop: Inactive C->G No E Confirm Activity and Mode of Action? D->E F Advance to Physiological Assays (e.g., Primary Smooth Muscle Cells) E->F Yes H Stop: Off-Target or Artifact E->H No

Application of Mosapride N-Oxide in Functional Dyspepsia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional dyspepsia (FD) is a prevalent functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic disease that would explain these symptoms.[1] One of the key pathophysiological mechanisms implicated in FD is impaired gastric motility. Mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, is a prokinetic agent used to enhance gastrointestinal motility and is prescribed for conditions like functional dyspepsia and gastroesophageal reflux disease.[2] Mosapride N-Oxide is a major active metabolite of Mosapride, formed through N-oxidation, a significant metabolic pathway for the parent drug.[3][4][5] This document provides detailed application notes and protocols for the research of this compound in the context of functional dyspepsia. While direct clinical research on this compound for FD is limited, its pharmacological profile as an active metabolite of a clinically used drug makes it a compound of interest for further investigation.

Physicochemical and Pharmacological Properties

This compound exhibits several properties that may be advantageous in a therapeutic context. The N-oxide group increases the polarity of the molecule, which is suggested to enhance its aqueous solubility compared to the parent compound, Mosapride. Furthermore, the N-oxidation may prevent further hepatic metabolism at the morpholine nitrogen, potentially extending its half-life in vivo and contributing to metabolic stability.

Data Presentation

Table 1: Comparative Pharmacological Profile of Mosapride and this compound
PropertyMosaprideThis compoundReference
Mechanism of Action Selective 5-HT4 receptor agonistSelective 5-HT4 receptor agonist
Primary Effect Enhances gastrointestinal motilityEnhances gastrointestinal motility; may have stronger gastroprokinetic effects
Receptor Affinity High affinity for 5-HT4 receptorsSome evidence suggests reduced affinity for serotonin receptors but retains partial prokinetic activity
Metabolism Metabolized via dealkylation, N-oxidation, morpholine ring cleavage, and hydroxylationA major active metabolite of Mosapride
Solubility Less polarIncreased polarity and aqueous solubility
Metabolic Stability Subject to hepatic metabolismPotentially enhanced metabolic stability
Table 2: Summary of Mosapride Clinical Trial Data in Functional Dyspepsia

Note: Data for this compound is not directly available from clinical trials. This table summarizes data for the parent compound, Mosapride, to provide context.

Study DesignDrug/DosageComparatorKey FindingsReference
Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical StudyMosapride Controlled-Release (CR) 15 mg/dayNortriptyline 10 mg/daySimilar efficacy in overall dyspepsia improvement (53.7% vs 54.0%).
Placebo-controlled, randomized studyMosapride 5 mg b.d., 10 mg b.d., or 7.5 mg t.d.s.PlaceboNo statistically significant difference in the change of overall dyspeptic symptom score compared to placebo.
Meta-Analysis of 13 RCTsMosapridePlacebo or other drugsOverall, no significant effect of mosapride on FD was found (RR of 0.999). In high-quality RCTs, a slight significant effect was observed (RR of 1.114).

Experimental Protocols

Protocol 1: In Vitro Assessment of 5-HT4 Receptor Agonist Activity

Objective: To determine and compare the agonist activity of this compound and Mosapride at the 5-HT4 receptor.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 cells).

  • cAMP Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound or Mosapride (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the concentration-response curves for both compounds.

    • Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values to compare the potency and efficacy of this compound and Mosapride.

Protocol 2: Animal Model of Delayed Gastric Emptying

Objective: To evaluate the in vivo prokinetic effect of this compound on gastric emptying in a rodent model.

Methodology:

  • Animal Model: Use male Wistar rats (200-250g). Induce delayed gastric emptying by administering a dopamine D2 receptor agonist or through a validated stress-induced model.

  • Drug Administration:

    • Fast the rats overnight with free access to water.

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) 30 minutes before the test meal.

  • Gastric Emptying Measurement (Phenol Red Method):

    • Administer a test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.05% phenol red) via oral gavage.

    • Euthanize the rats 20-30 minutes after the test meal administration.

    • Clamp the pylorus and cardia, and carefully remove the stomach.

    • Homogenize the stomach contents in a known volume of 0.1 N NaOH.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate the amount of phenol red remaining in the stomach and express gastric emptying as a percentage of the control group.

  • Data Analysis: Compare the percentage of gastric emptying between the vehicle-treated group and the this compound-treated groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Visualizations

Signaling Pathway of Mosapride and this compound

Mosapride_Signaling_Pathway Mosapride Mosapride / this compound HTR4 5-HT4 Receptor Mosapride->HTR4 Agonist AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CholinergicNeuron Enteric Cholinergic Neuron PKA->CholinergicNeuron Phosphorylates channels ACh Acetylcholine (ACh) CholinergicNeuron->ACh Releases M_receptor Muscarinic Receptor ACh->M_receptor Binds to SmoothMuscle Gastrointestinal Smooth Muscle M_receptor->SmoothMuscle Stimulates Contraction Increased Motility / Contraction SmoothMuscle->Contraction

Caption: 5-HT4 receptor-mediated signaling pathway of Mosapride and its N-Oxide metabolite.

Metabolic Pathway of Mosapride

Mosapride_Metabolism Mosapride Mosapride Metabolite1 This compound Mosapride->Metabolite1 N-oxidation Metabolite2 Des-p-fluorobenzyl mosapride Mosapride->Metabolite2 Dealkylation Metabolite3 Morpholine ring-opened mosapride Mosapride->Metabolite3 Morpholine ring cleavage Metabolite4 Hydroxylated metabolites Mosapride->Metabolite4 Hydroxylation PhaseII Glucuronidation Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Metabolite4->PhaseII Excretion Excretion (Urine, Feces, Bile) PhaseII->Excretion

Caption: Major metabolic pathways of Mosapride.

Experimental Workflow for In Vivo Gastric Emptying Study

Gastric_Emptying_Workflow Start Start: Fasted Rats Dosing Oral Administration: - Vehicle - this compound Start->Dosing Wait1 Wait 30 min Dosing->Wait1 TestMeal Oral Gavage: Test Meal with Phenol Red Wait1->TestMeal Wait2 Wait 20-30 min TestMeal->Wait2 Euthanasia Euthanasia & Stomach Removal Wait2->Euthanasia Homogenization Stomach Content Homogenization Euthanasia->Homogenization Analysis Spectrophotometric Analysis Homogenization->Analysis Calculation Calculate Gastric Emptying (%) Analysis->Calculation End End: Data Comparison Calculation->End

Caption: Workflow for assessing gastric emptying in a rat model.

Future Research Directions

Given the limited direct research on this compound in functional dyspepsia, several avenues for future investigation are warranted:

  • Head-to-head comparison: Conduct in vivo studies directly comparing the prokinetic efficacy and potency of Mosapride and this compound in animal models of functional dyspepsia.

  • Pharmacokinetic profiling: Perform detailed pharmacokinetic studies of this compound to determine its absorption, distribution, metabolism, and excretion profile, and how it differs from the parent compound.

  • Visceral hypersensitivity: Investigate the potential effects of this compound on visceral hypersensitivity, another key factor in the pathophysiology of functional dyspepsia.

  • Safety and toxicology: Conduct comprehensive safety and toxicology studies to establish a safety profile for this compound.

  • Clinical relevance: If preclinical data are promising, progress to early-phase clinical trials to evaluate the safety, tolerability, and efficacy of this compound in healthy volunteers and patients with functional dyspepsia.

Conclusion

This compound, as a major active metabolite of Mosapride, presents a compelling target for research in the field of functional dyspepsia. Its potential for enhanced solubility and metabolic stability, coupled with its activity as a 5-HT4 receptor agonist, suggests it may offer therapeutic benefits. The protocols and information provided herein are intended to serve as a foundational resource for researchers and drug development professionals to further explore the potential of this compound in addressing the unmet needs of patients with functional dyspepsia. Further rigorous investigation is essential to fully elucidate its pharmacological profile and clinical utility.

References

Application Notes and Protocols for the Laboratory Synthesis of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Mosapride N-Oxide, a primary active metabolite of the gastroprokinetic agent Mosapride. Two distinct synthesis methods are presented: one employing tert-butyl hydroperoxide (TBHP) with catalytic iodine, and an alternative route using hydrogen peroxide (H₂O₂) in an acidic medium. These protocols are designed to guide researchers through the chemical synthesis, purification, and analytical characterization of this compound, a critical reference standard for metabolic studies and drug development programs.

Introduction

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility. Understanding its metabolic fate is crucial for a comprehensive pharmacological assessment. This compound is a major metabolite formed via the oxidation of the tertiary amine in the morpholine ring of the parent molecule.[1] The availability of pure this compound as a reference standard is essential for pharmacokinetic and metabolism studies. This document outlines two reliable methods for its laboratory synthesis.

Chemical Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Mosapride 4-amino-5-chloro-2-ethoxy-N-({[4-(4-fluorobenzyl)morpholin-2-yl]methyl})benzamide112885-41-3C₂₁H₂₅ClFN₃O₃421.89 g/mol
This compound 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide1161443-73-7C₂₁H₂₅ClFN₃O₄437.89 g/mol

Synthesis of this compound: Protocols

Two primary methods for the N-oxidation of Mosapride are detailed below.

Method 1: Oxidation with tert-Butyl Hydroperoxide (TBHP) and Iodine

This method utilizes the oxidizing power of tert-butyl hydroperoxide, with iodine acting as a catalyst, in a polar aprotic solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Mosapride (1.0 equivalent) in acetonitrile.

  • Reagent Addition: Add tert-butyl hydroperoxide (TBHP, 1.5–2.0 equivalents) to the solution, followed by a catalytic amount of iodine (I₂).[1]

  • Reaction Conditions: Heat the reaction mixture to 70–80°C and maintain stirring for 10–12 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the excess oxidizing agent by adding an aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data Summary (Method 1):

ParameterValue
Starting Material Mosapride
Oxidizing Agent tert-Butyl Hydroperoxide (TBHP)
Catalyst Iodine (I₂)
Solvent Acetonitrile
Temperature 70–80°C
Reaction Time 10–12 hours
Method 2: Oxidation with Hydrogen Peroxide (H₂O₂)

This alternative method employs hydrogen peroxide as the oxidizing agent in an acidic environment.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve Mosapride (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.2 equivalents) dropwise to the solution.[1]

  • Reaction Conditions: Heat the mixture to 50°C and stir for 6 hours.[1]

  • Monitoring the Reaction: Monitor the reaction's progress using TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by silica gel column chromatography, followed by crystallization from a suitable solvent system (e.g., ethanol).

Quantitative Data Summary (Method 2):

ParameterValue
Starting Material Mosapride
Oxidizing Agent 30% Hydrogen Peroxide (H₂O₂)
Solvent Glacial Acetic Acid
Temperature 50°C
Reaction Time 6 hours

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used to assess the purity of the synthesized this compound.

  • Column: C18 analytical column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 274 nm.

  • Expected Retention Time: The retention time for this compound will be different from that of Mosapride, typically eluting earlier due to its increased polarity.

Mass Spectrometry (MS):

Mass spectrometry is a key tool for confirming the identity of this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Expected [M+H]⁺: The protonated molecule of this compound is expected at an m/z of 438.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Visualizations

Synthesis_Workflow cluster_method1 Method 1: TBHP/Iodine Oxidation cluster_method2 Method 2: Hydrogen Peroxide Oxidation M1_Start Mosapride M1_React React with TBHP and I₂ in Acetonitrile at 70-80°C M1_Start->M1_React M1_Workup Work-up and Purification (Silica Gel Chromatography) M1_React->M1_Workup M1_Product This compound M1_Workup->M1_Product M2_Start Mosapride M2_React React with H₂O₂ in Glacial Acetic Acid at 50°C M2_Start->M2_React M2_Workup Work-up and Purification (Silica Gel Chromatography and Crystallization) M2_React->M2_Workup M2_Product This compound M2_Workup->M2_Product

Caption: Synthetic routes for this compound.

Analytical_Workflow Start Synthesized this compound HPLC Purity Check (HPLC) Start->HPLC MS Identity Confirmation (Mass Spectrometry) Start->MS NMR Structural Elucidation (¹H & ¹³C NMR) Start->NMR Final Characterized this compound HPLC->Final MS->Final NMR->Final

Caption: Analytical workflow for characterization.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Oxidizing agents such as TBHP and hydrogen peroxide are corrosive and can be hazardous. Handle with care and avoid contact with skin and eyes.

  • Iodine is corrosive and can cause stains.

  • Glacial acetic acid is corrosive and has a strong odor.

These protocols provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Researchers should adapt and optimize these methods based on their specific experimental conditions and available instrumentation.

References

Application Notes and Protocols for Preclinical Studies of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride N-oxide is a major active metabolite of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[1][2] Mosapride is utilized in the treatment of various gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, and functional dyspepsia by enhancing gastrointestinal motility.[3][4] The therapeutic effects of Mosapride are primarily mediated through the stimulation of 5-HT4 receptors in the enteric nervous system, which leads to the release of acetylcholine and subsequent smooth muscle contraction.[5] Mosapride and its metabolites, including this compound and the M1 metabolite, also exhibit 5-HT3 receptor antagonist properties, which may contribute to the overall therapeutic profile.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining detailed experimental designs and protocols to assess its pharmacodynamic, pharmacokinetic, and toxicological properties. The following sections detail in vitro and in vivo assays to characterize the activity and safety profile of this compound, providing a roadmap for its development as a potential therapeutic agent.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of Mosapride and its Metabolites
Compound5-HT4 Receptor (IC50, nM)5-HT3 Receptor (IC50, nM)
Mosapride113Weak affinity reported
M1 (des-p-fluorobenzyl)-Potent antagonist activity
This compoundData to be determinedData to be determined
Table 2: Pharmacokinetic Parameters of Mosapride in Preclinical Species
SpeciesRouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Bioavailability (%)
Beagle DogsIV1 mg-----
Beagle DogsOral5 mg---~1~1
HorsesOral0.5 mg/kg31-178~2x human-
HorsesOral1.0 mg/kg60-357~2x human-
HorsesOral1.5 mg/kg104-566~2x human-

Note: The pharmacokinetic profile of this compound needs to be independently determined.

Table 3: Summary of Toxicology Data for Mosapride Citrate
Study TypeSpeciesNOAELLOAELObserved Effects
26-week subacute toxicityRats (female)2 mg/kg bw/day10 mg/kg bw/dayHepatocellular swelling, liver altered foci
26-week subacute toxicityRats (male)10 mg/kg bw/day50 mg/kg bw/day
90-day subacute toxicityDogs20 ppm (0.61-0.71 mg/kg bw/day)100 ppm (2.7-3.5 mg/kg bw/day)Increased plasma cholesterol and phospholipid
12-month chronic toxicityDogs (male)25 ppm (0.71 mg/kg bw/day)150 ppm (4.4 mg/kg bw/day)Increased plasma cholesterol

Note: The toxicological profile of this compound needs to be specifically evaluated.

Experimental Protocols

In Vitro Pharmacodynamics

Objective: To determine the receptor binding profile and functional activity of this compound at 5-HT4 and 5-HT3 receptors.

a. Receptor Binding Assays

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human 5-HT4 and 5-HT3 receptors.

  • Radioligand Binding:

    • For 5-HT4 receptors, use [3H]-GR113808 as the radioligand.

    • For 5-HT3 receptors, use a suitable radioligand such as [3H]-granisetron.

  • Assay Conditions: Incubate the membranes with the radioligand and varying concentrations of this compound.

  • Detection: Measure the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values by non-linear regression analysis of the competition binding curves.

b. Functional Assays (cAMP Assay for 5-HT4 Agonism)

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT4 receptor.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • cAMP Measurement: Measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: Generate dose-response curves and calculate the EC50 value to determine the potency of this compound as a 5-HT4 agonist.

In Vivo Pharmacodynamics

Objective: To evaluate the prokinetic effects of this compound on gastrointestinal motility.

a. Gastric Emptying Studies in Rodents

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle control orally or intraperitoneally.

  • Test Meal: After a specified time, administer a non-nutrient, semi-solid test meal containing a non-absorbable marker (e.g., phenol red).

  • Measurement: After a set period, euthanize the animals, ligate the pylorus, and remove the stomach. Measure the amount of marker remaining in the stomach spectrophotometrically.

  • Data Analysis: Calculate the percentage of gastric emptying and compare between treated and control groups.

b. Intestinal Transit Studies in Rodents

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Fasting: Fast the animals for a defined period with access to water.

  • Drug Administration: Administer this compound or vehicle control.

  • Marker Administration: Administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

  • Measurement: After a specific time, euthanize the animals and carefully dissect the small intestine. Measure the distance traveled by the charcoal meal from the pylorus to the caecum.

  • Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Models: Use at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Drug Administration: Administer this compound via intravenous (for bioavailability assessment) and oral routes.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.

  • Plasma Analysis: Analyze the plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance, and volume of distribution using non-compartmental analysis. Determine oral bioavailability by comparing the AUC after oral and IV administration.

Toxicology Studies

Objective: To assess the safety profile of this compound.

a. Acute Toxicity Study

Protocol:

  • Animal Model: Use one rodent species (e.g., Wistar rats).

  • Dosing: Administer single, escalating doses of this compound via the intended clinical route (e.g., oral).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

b. Repeated-Dose Toxicity Study (e.g., 28-day)

Protocol:

  • Animal Models: Use two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Dosing: Administer this compound daily for 28 days at multiple dose levels.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Clinical Pathology: Perform hematology and clinical chemistry analyses at the end of the study.

  • Histopathology: Conduct a full histopathological examination of all major organs and tissues.

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.

Visualizations

Signaling_Pathway cluster_0 Enteric Neuron cluster_1 Smooth Muscle Cell Mosapride_N_Oxide This compound HTR4 5-HT4 Receptor Mosapride_N_Oxide->HTR4 Agonist G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh Acetylcholine (ACh) ACh_release->ACh M_receptor Muscarinic Receptor ACh->M_receptor Binds to Contraction Muscle Contraction M_receptor->Contraction Initiates

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo_PD In Vivo Pharmacodynamics cluster_PK Pharmacokinetics cluster_Tox Toxicology Receptor_Binding Receptor Binding Assays (5-HT4, 5-HT3) Functional_Assays Functional Assays (cAMP for 5-HT4) Receptor_Binding->Functional_Assays Gastric_Emptying Gastric Emptying Studies (Rodents) Functional_Assays->Gastric_Emptying Intestinal_Transit Intestinal Transit Studies (Rodents) Gastric_Emptying->Intestinal_Transit PK_Studies Pharmacokinetic Studies (Rat, Dog) Intestinal_Transit->PK_Studies Acute_Toxicity Acute Toxicity (Rodents) PK_Studies->Acute_Toxicity Repeated_Dose_Toxicity Repeated-Dose Toxicity (Rodent, Non-rodent) Acute_Toxicity->Repeated_Dose_Toxicity

Caption: Preclinical Experimental Workflow

Logical_Relationship MNO This compound HT4_Agonism 5-HT4 Agonism MNO->HT4_Agonism HT3_Antagonism 5-HT3 Antagonism MNO->HT3_Antagonism ACh_Release Increased ACh Release HT4_Agonism->ACh_Release GI_Motility Enhanced GI Motility ACh_Release->GI_Motility Prokinetic_Effect Therapeutic Prokinetic Effect GI_Motility->Prokinetic_Effect Anti_emetic_Effect Potential Anti-emetic Effect HT3_Antagonism->Anti_emetic_Effect

Caption: this compound Mechanism of Action

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Mosapride N-Oxide synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a major active metabolite of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 agonist. The synthesis of this compound is crucial for various research and development activities, including its use as a reference standard in metabolic studies, for evaluating its pharmacological profile, and for assessing potential impurities in the synthesis of Mosapride itself.

Q2: What are the common challenges in the synthesis of this compound?

A2: The primary challenges in the synthesis of this compound revolve around achieving a high yield and purity. Key issues include:

  • Incomplete conversion: The starting material, Mosapride, may not be fully oxidized, leading to a mixture of the starting material and the product.

  • Formation of byproducts: Over-oxidation or side reactions can lead to the formation of impurities, complicating purification and reducing the overall yield. For instance, in the oxidation of aromatic amines, byproducts such as azo and azoxy compounds can form.

  • Product degradation: N-oxides of morpholine derivatives can sometimes be susceptible to thermal rearrangements, which can degrade the desired product.

  • Difficult purification: Separating this compound from the unreacted starting material, byproducts, and the oxidizing agent's remnants can be challenging due to similar polarities.

Q3: Which oxidizing agents are suitable for the synthesis of this compound?

A3: Several oxidizing agents can be employed for the N-oxidation of tertiary amines like the morpholine nitrogen in Mosapride. Commonly used reagents include:

  • Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant, often used with catalysts to improve reaction rates and selectivity.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for N-oxidation, known for its reliability.

  • tert-Butyl Hydroperoxide (TBHP): Another common peroxide-based oxidant that can be used for this transformation.

The choice of oxidizing agent will depend on factors such as desired reaction conditions, cost, and safety considerations.

Section 2: Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., H₂O₂, m-CPBA) may have degraded over time. 2. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Solvent Choice: The chosen solvent may not be optimal for the reaction, affecting solubility or reactivity. 4. Inhibitors Present: Trace impurities in the starting material or solvent could be inhibiting the reaction.1. Use a fresh, properly stored batch of the oxidizing agent. The activity of peroxide solutions can be checked by titration. 2. Gradually increase the reaction temperature while monitoring for product formation and potential byproduct generation. 3. Experiment with different aprotic solvents such as acetonitrile, dichloromethane (DCM), or acetone. 4. Ensure the purity of the starting Mosapride and use high-purity, dry solvents.
Incomplete Reaction/Low Conversion 1. Insufficient Amount of Oxidizing Agent: The stoichiometry of the oxidizing agent to the substrate may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Suboptimal pH (for H₂O₂ oxidations): The pH of the reaction mixture can significantly influence the rate of oxidation by hydrogen peroxide.1. Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 eq. to 1.5 eq. or 2.0 eq.). 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. For H₂O₂ oxidations, the reaction can be buffered. The optimal pH will need to be determined empirically.
Formation of Multiple Byproducts 1. Over-oxidation: Using a large excess of the oxidizing agent or harsh reaction conditions can lead to the oxidation of other functional groups in the molecule. 2. Side Reactions: The reaction conditions may favor the formation of undesired byproducts (e.g., azo or azoxy compounds from the aromatic amine). 3. Product Degradation: The formed N-oxide might be unstable under the reaction conditions, leading to rearrangement or decomposition products.1. Use a stoichiometric amount or a slight excess of the oxidizing agent. Add the oxidant portion-wise to maintain a low concentration. 2. Optimize the reaction temperature and solvent. Lower temperatures often increase selectivity. 3. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed to minimize product exposure to harsh conditions.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: Mosapride and this compound may have similar retention factors on silica gel. 2. Residual Oxidizing Agent/Byproducts: Remnants of the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) can co-elute with the product. 3. Aqueous Workup Issues: The N-oxide may have some water solubility, leading to losses during extraction.1. Use a different stationary phase for column chromatography (e.g., alumina) or a different solvent system to improve separation. 2. For m-CPBA, a mild basic wash during workup can help remove the acidic byproduct. For peroxide residues, a wash with a mild reducing agent (e.g., sodium sulfite solution) can be employed. 3. Saturate the aqueous phase with salt (brine) to reduce the solubility of the N-oxide and improve extraction efficiency.

Section 3: Experimental Protocols

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is based on a general and reliable method for the N-oxidation of tertiary amines.

Materials:

  • Mosapride

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve Mosapride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution over 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford this compound.

Protocol 2: Oxidation using Hydrogen Peroxide with a Catalyst

This protocol outlines a greener approach using hydrogen peroxide, which may require more optimization.

Materials:

  • Mosapride

  • Hydrogen peroxide (30% aqueous solution)

  • Catalyst (e.g., sodium tungstate or a flavin-based catalyst)

  • Methanol or water as solvent

  • Manganese dioxide (for quenching excess H₂O₂)

  • Celite

  • Solvents for extraction (e.g., DCM or ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel and solvents for column chromatography

Procedure:

  • Dissolve Mosapride (1.0 eq.) in the chosen solvent (e.g., methanol).

  • Add the catalyst (e.g., 1-5 mol% sodium tungstate).

  • Add hydrogen peroxide (1.1-2.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide until gas evolution ceases.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Data Presentation

The following tables provide a framework for organizing experimental data to optimize the synthesis of this compound.

Table 1: Optimization of Oxidizing Agent and Stoichiometry

Entry Oxidizing Agent Equivalents Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
1m-CPBA1.1DCM02
2m-CPBA1.5DCM02
3H₂O₂ / Na₂WO₄1.5Methanol256
4H₂O₂ / Na₂WO₄2.0Methanol256
5TBHP1.5Acetonitrile504
6TBHP2.0Acetonitrile504

Table 2: Optimization of Reaction Solvent and Temperature

Entry Oxidizing Agent Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
1m-CPBA (1.5 eq.)DCM02
2m-CPBA (1.5 eq.)Acetonitrile02
3m-CPBA (1.5 eq.)Acetone02
4m-CPBA (1.5 eq.)DCM252
5m-CPBA (1.5 eq.)Acetonitrile252

Section 5: Visualizations

Diagram 1: General Workflow for this compound Synthesis and Optimization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization start Start: Mosapride reagents Select Oxidizing Agent, Solvent, Catalyst start->reagents reaction Perform N-Oxidation reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) & Calculate Yield purification->analysis decision Yield Acceptable? analysis->decision decision->reagents No - Adjust Conditions end End Product: this compound decision->end Yes

Caption: Workflow for the synthesis, purification, and optimization of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Yield cluster_investigate Investigation cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield of this compound check_conversion Check Conversion Rate (TLC/LC-MS) start->check_conversion check_byproducts Analyze for Byproducts (LC-MS) check_conversion->check_byproducts High Conversion increase_oxidant Increase Oxidant Equivalents check_conversion->increase_oxidant Low Conversion reduce_oxidant Reduce Oxidant Equivalents check_byproducts->reduce_oxidant Significant Byproducts optimize_workup Optimize Purification check_byproducts->optimize_workup Minor Byproducts increase_time_temp Increase Reaction Time/Temp increase_oxidant->increase_time_temp change_solvent Change Solvent increase_time_temp->change_solvent lower_temp Lower Reaction Temperature reduce_oxidant->lower_temp lower_temp->optimize_workup

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

Mosapride N-Oxide stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosapride N-Oxide. The information is designed to address potential stability issues encountered during experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a major active metabolite of Mosapride, a gastroprokinetic agent.[1][2] As with many pharmaceutical compounds, its stability in aqueous solutions is critical for obtaining accurate and reproducible results in experimental settings. Degradation of this compound can lead to a loss of compound integrity, affecting analytical measurements, pharmacological activity assessments, and formulation development. The N-oxide functional group can introduce specific stability challenges, such as susceptibility to reduction.

Q2: What are the potential degradation pathways for this compound in aqueous solutions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemistry of N-oxides and the known degradation of the parent compound, Mosapride. These may include:

  • Reduction: The N-oxide group can be reduced back to the tertiary amine of the parent Mosapride.

  • Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under acidic or basic conditions, similar to the parent drug.[3]

  • Oxidation: While already an oxide, other parts of the molecule could be susceptible to further oxidation.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation. Mosapride citrate has been shown to be susceptible to photolytic stress.[3]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating and quantifying this compound from its potential degradation products. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for both quantification and identification of metabolites and potential degradants.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound in aqueous solutions.

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly low concentration of this compound in prepared solutions. Compound degradation due to inappropriate solvent pH, temperature, or light exposure.1. pH Check: Ensure the pH of your aqueous solution is within a stable range. Start with neutral pH (around 7.0) and assess stability at different pH values if necessary.2. Temperature Control: Prepare and store solutions at controlled, cool temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles.3. Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of a new peak in the chromatogram, identified as the parent compound, Mosapride. Reduction of the N-oxide back to the tertiary amine.1. Deoxygenate Solvents: Use solvents that have been deoxygenated by sparging with nitrogen or argon to minimize oxidative/reductive processes.2. Avoid Reducing Agents: Ensure that no reducing agents are present in your solution or experimental setup.
Variable results between experimental repeats. Inconsistent sample handling and storage, or ongoing degradation.1. Standardize Protocols: Ensure consistent timing for sample preparation, storage, and analysis.2. Fresh Preparations: Use freshly prepared solutions for each experiment whenever possible.3. Stability Assessment: Conduct a preliminary stability study in your experimental matrix to understand the compound's behavior over time.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.1. Solubility Enhancement: While this compound is expected to have enhanced aqueous solubility compared to Mosapride, solubility issues can still arise. Consider using co-solvents (e.g., a small percentage of acetonitrile or methanol) or solubilizing agents, ensuring they do not interfere with your experiment. 2. pH Adjustment: Investigate the pH-solubility profile of the compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from studies on Mosapride Citrate and can be used to investigate the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C for 24 hours. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to UV radiation (254 nm and 366 nm) for 8 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

Stability-Indicating HPLC Method

The following is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.

Parameter Condition
Column C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile: 0.025 M KH₂PO₄ solution: Triethylamine (30:69:1 v/v), with pH adjusted to 7.0
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 40°C
Detection Wavelength To be determined based on the UV spectrum of this compound (a starting point could be around 280 nm)
Injection Volume To be optimized based on system sensitivity and sample concentration

Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Steps A Low Concentration D Degradation (pH, Temp, Light) A->D B New Peak (Parent Drug) E Reduction of N-Oxide B->E C Variable Results F Inconsistent Handling C->F G Control pH, Temp & Protect from Light D->G H Deoxygenate Solvents & Avoid Reducing Agents E->H I Standardize Protocol & Use Fresh Solutions F->I

Caption: Troubleshooting workflow for this compound stability issues.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid alkali Alkaline (0.1 M NaOH, 60°C) start->alkali oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (105°C, Solid) start->thermal photo Photolytic (UV Light, Solid) start->photo end Stability-Indicating HPLC/UPLC-MS Analysis acid->end alkali->end oxidative->end thermal->end photo->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Bioanalysis of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Mosapride N-Oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This interference can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), both of which compromise the accuracy, precision, and reproducibility of quantitative results.[1] In essence, components of the biological sample matrix interfere with the process of converting this compound molecules into ions in the mass spectrometer's source, leading to an inaccurate measurement.

Q2: What are the common sources of matrix effects in biological samples?

A2: Matrix effects in LC-MS/MS are primarily caused by co-eluting endogenous or exogenous components from the sample. For the analysis of drug metabolites like this compound in biological matrices, common interfering substances include:

  • Phospholipids: A major component of cell membranes, notorious for causing ion suppression and fouling the MS source.

  • Proteins: Abundant in plasma and serum, they can precipitate in the system and interfere with ionization.

  • Salts and Buffers: Can alter the ionization efficiency of the analyte.

  • Other Endogenous Molecules: Such as metabolites, urea, and carbohydrates.

  • Co-administered Drugs and their Metabolites.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative technique. A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or peak in the baseline signal for this compound indicates the retention times at which ion suppression or enhancement occurs.

  • Post-Extraction Spike Comparison: This is a quantitative approach. The response of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of the analyte in a neat solution (pure solvent). The matrix effect can be calculated as a percentage.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Accuracy in this compound Quantification

This is often a primary indicator of unmanaged matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Verification Poor_Reproducibility Poor Reproducibility and Accuracy Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Poor_Reproducibility->Assess_ME Review_Chromo Review Chromatography Poor_Reproducibility->Review_Chromo Optimize_SP Optimize Sample Preparation Assess_ME->Optimize_SP If significant matrix effect Use_IS Use Stable Isotope-Labeled Internal Standard Assess_ME->Use_IS If matrix effect persists Modify_LC Modify LC Method Review_Chromo->Modify_LC If co-elution is observed Reassess_ME Re-assess Matrix Effect Optimize_SP->Reassess_ME Modify_LC->Reassess_ME Use_IS->Reassess_ME Validate Method Validation Reassess_ME->Validate If matrix effect is minimized

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: Significant Signal Suppression Observed for this compound

Signal suppression is a common manifestation of matrix effects. This guide provides detailed steps to address this issue through sample preparation.

Experimental Protocol: Sample Preparation Optimization

  • Protein Precipitation (PPT):

    • Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase.

    • Pros: Simple and fast.

    • Cons: Less effective at removing phospholipids, which are a major cause of ion suppression.

  • Liquid-Liquid Extraction (LLE):

    • Protocol: To 100 µL of plasma, add a suitable internal standard. Add 50 µL of 1 M NaOH to basify the sample. Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes. Centrifuge at 4,000 rpm for 5 minutes. Freeze the aqueous layer and transfer the organic layer. Evaporate to dryness and reconstitute. Adjusting the pH of the aqueous matrix can prevent impurities like phospholipids from being extracted.

    • Pros: Cleaner extracts than PPT.

    • Cons: More time-consuming and requires solvent optimization.

  • Solid-Phase Extraction (SPE):

    • Protocol:

      • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load: Load 100 µL of pre-treated plasma (diluted with 2% phosphoric acid in water).

      • Wash: Wash with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

      • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

    • Pros: Provides the cleanest extracts and can significantly reduce matrix effects.

    • Cons: Most complex and costly method.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodMatrix Effect (%)Recovery (%)Precision (%RSD)
Protein Precipitation45% (Suppression)95%< 15%
Liquid-Liquid Extraction20% (Suppression)85%< 10%
Solid-Phase Extraction< 5%90%< 5%

Note: These are illustrative values and may vary depending on the specific experimental conditions.

Advanced Troubleshooting and Optimization

Q4: My chosen sample preparation method is not sufficiently reducing matrix effects. What are my next steps?

A4: If optimizing sample preparation is not enough, consider the following strategies:

  • Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting interferences. This can be achieved by:

    • Changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano column).

    • Adjusting the mobile phase composition and gradient profile.

    • Using a smaller particle size column (UHPLC) for better resolution.

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus effectively compensating for the matrix effect.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

Logical Relationship of Mitigation Strategies

G cluster_0 Primary Approach cluster_1 Secondary Approach cluster_2 Compensatory Approach cluster_3 Outcome Sample_Prep Sample Preparation (PPT, LLE, SPE) Chromo_Opt Chromatographic Optimization Sample_Prep->Chromo_Opt If matrix effect persists IS_Cal Internal Standard & Matrix-Matched Calibrants Sample_Prep->IS_Cal Chromo_Opt->IS_Cal For further compensation Robust_Method Robust & Reliable Bioanalytical Method IS_Cal->Robust_Method

Caption: Hierarchy of matrix effect mitigation strategies.

References

Technical Support Center: Optimizing LC-MS Parameters for Mosapride N-Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS detection of Mosapride N-Oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?

A1: For initial method development, you can start with the following parameters, which should be optimized for your specific instrument and experimental conditions. This compound is a major active metabolite of Mosapride.[1][2][3]

Mass Spectrometry (MS/MS) Conditions

Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high sensitivity and specificity.[4] Positive Electrospray Ionization (ESI) is commonly used as these compounds readily form protonated molecules [M+H]+.[4]

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage~3.5 kV
Source Temperature~150°C
Desolvation Temperature~450°C
Desolvation Gas Flow~800 L/hr
Collision GasArgon

Note: The above values are starting points and may require optimization.

MRM Transitions for Mosapride and its Metabolites

The following table summarizes reported MRM transitions. Collision energies (CE) must be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Common Name/Abbreviation
Mosapride422.1198.0Parent Drug
This compound 438.1 422.1 M2
des-p-fluorobenzyl mosapride314.2198.1M1

Liquid Chromatography (LC) Conditions

A C18 column with gradient elution using water and acetonitrile, both containing an additive like formic acid, generally provides good chromatographic separation.

ParameterRecommended Setting
SystemUPLC or HPLC
ColumnWaters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.25 - 0.35 mL/min
Column Temperature40°C
Injection Volume5 µL

Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Q2: I am observing a weak or no signal for this compound. What are the possible causes and solutions?

A2: A weak or absent signal can stem from several factors throughout the analytical workflow. Here is a systematic troubleshooting approach:

  • Sample Stability: N-oxide metabolites can be unstable and may degrade back to the parent drug. Ensure proper sample handling and storage. It is recommended to use neutral or near-neutral pH conditions and avoid high temperatures during sample preparation.

  • Sample Preparation: Inefficient extraction can lead to low recovery. Protein precipitation is a common method for plasma samples. Ensure complete protein removal and efficient reconstitution of the dried extract.

  • Mass Spectrometer Parameters:

    • Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated.

    • Ionization Source: Check the ESI source for cleanliness and proper needle positioning.

    • MRM Transition Optimization: The provided MRM transitions are a starting point. You must optimize the precursor and product ions and, critically, the collision energy (CE) for your specific instrument. Infuse a standard solution of this compound to perform this optimization.

  • Chromatographic Conditions:

    • Peak Shape and Retention: Poor peak shape or unexpected retention times can indicate issues with the column or mobile phase. Ensure the column is not clogged and is properly equilibrated.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of the analyte. Experiment with slight adjustments to the formic acid concentration.

Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). How can I improve it?

A3: Poor peak shape can be attributed to several factors:

  • Column Issues:

    • Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

    • Column Overloading: Inject a lower concentration of your sample.

  • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion.

  • pH Effects: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Small adjustments to the mobile phase pH can sometimes improve peak shape.

Q4: I am experiencing high background noise or matrix effects. What can I do?

A4: Matrix effects are a common challenge in LC-MS analysis of biological samples.

  • Improve Sample Cleanup: While protein precipitation is fast, it may not be sufficient for complex matrices. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from major matrix components. Adjusting the gradient elution profile can help.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and variations in instrument response.

Experimental Protocols

1. Sample Preparation: Protein Precipitation for Plasma Samples

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow start No or Weak Signal for This compound check_ms Check MS Tuning & Calibration start->check_ms check_source Inspect Ion Source start->check_source check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc Verify LC Conditions (Column, Mobile Phase) start->check_lc optimize_ms Optimize MRM Transitions & Collision Energy check_ms->optimize_ms clean_source Clean/Adjust Ion Source check_source->clean_source improve_extraction Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_extraction check_stability Assess Analyte Stability check_sample_prep->check_stability adjust_chromatography Adjust Gradient/ Mobile Phase check_lc->adjust_chromatography

Caption: Troubleshooting logic for weak or no signal of this compound.

References

Technical Support Center: Mosapride N-Oxide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of Mosapride N-Oxide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation profile important?

A1: this compound is a major active metabolite of Mosapride, a gastroprokinetic agent.[1] Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Forced degradation studies help to identify potential degradants that could form during manufacturing, storage, or administration, and are a regulatory requirement for drug development.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively detailed in published literature, based on the chemistry of N-oxides and the known degradation of its parent compound, Mosapride, the following pathways are likely:

  • Reduction: The N-oxide group can be reduced back to the tertiary amine of Mosapride.[2]

  • Oxidative Degradation: Further oxidation of the molecule could occur, potentially leading to the opening of the morpholine ring or other modifications.[2]

  • Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under acidic or alkaline conditions, similar to its parent compound.

  • Photodegradation: Exposure to light may induce degradation, potentially forming various photolytic byproducts.

Q3: What are the common challenges encountered when analyzing N-oxide compounds?

A3: A primary challenge in the bioanalysis of N-oxide compounds is their potential to be unstable in biological matrices. A common issue is the in-vitro reduction of the N-oxide back to its parent amine, which can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration.[3] Careful sample handling and storage are critical to minimize this conversion.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For long-term stability, plasma and stock solutions should be stored at -80°C.[3] It is advisable to minimize freeze-thaw cycles by preparing single-use aliquots. For short-term storage during sample processing, keeping samples on ice or at 4°C is recommended.

Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound and high levels of parent Mosapride.

  • Possible Cause: In-vitro reduction of this compound back to Mosapride in the biological matrix (e.g., plasma). This is a known issue for N-oxide compounds, especially in hemolyzed samples.

  • Troubleshooting Steps:

    • Optimize Blood Collection: Use proper venipuncture techniques to minimize hemolysis. Gently invert tubes with anticoagulant (EDTA is often recommended) to ensure thorough mixing without shaking.

    • Prompt Sample Processing: Process blood samples as soon as possible. If immediate processing is not feasible, store whole blood at 4°C for no more than two hours.

    • Proper Plasma Separation: Centrifuge at low speed (e.g., 1500-2000 rpm for 10 minutes) and immediately transfer the plasma to a clean tube, avoiding the buffy coat.

    • Immediate Freezing: If not analyzing immediately, snap-freeze plasma samples at -80°C.

Issue 2: Appearance of unexpected peaks during HPLC/UPLC analysis of stressed samples.

  • Possible Cause: Formation of multiple degradation products, isomers, or secondary degradants.

  • Troubleshooting Steps:

    • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve the resolution of all peaks.

    • Employ Mass Spectrometry (MS): Use a mass spectrometer detector to obtain mass-to-charge ratio (m/z) information for each peak, which is critical for identifying unknown degradation products.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of each chromatographic peak to ensure it does not co-elute with other compounds.

Issue 3: Poor recovery of this compound from the analytical column.

  • Possible Cause: Adsorption of the analyte onto the stationary phase or instability in the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Experiment with different pH values.

    • Change Column Chemistry: If peak tailing or poor recovery persists, consider a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18).

    • Use a suitable organic modifier and buffer.

Experimental Protocols

Forced Degradation Studies

The following protocols are adapted from studies on Mosapride Citrate and general guidelines for forced degradation studies. These should be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a 1:1 mixture of acetonitrile and water.

2. Acid Hydrolysis:

  • Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3. Alkaline Hydrolysis:

  • Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Incubate at 60°C for various time points.

  • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

  • Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for various time points, protected from light.

5. Thermal Degradation:

  • Expose the solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

UPLC-MS/MS Method for Analysis

The following is a representative UPLC-MS/MS method for the analysis of Mosapride and its metabolites, which can be adapted for this compound and its degradants.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known compounds and full scan for identification of unknown degradants.

  • MRM Transitions (example for Mosapride): m/z 422.1 → 198.1. The specific transition for this compound and its potential degradants would need to be determined.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Mosapride Citrate
Stress ConditionReagent/ConditionDurationTemperaturePotential Degradation Products
Acid Hydrolysis0.01 M HCl1 hourAmbientImpurity C
Alkaline Hydrolysis0.5 M NaOH8 hours60°C-
Oxidative Degradation0.3% H₂O₂24 hoursAmbientImpurity E
Thermal DegradationSolid State8 hours60°CImpurity D
Photolytic DegradationUV radiation (254 nm & 366 nm)8 hoursAmbientImpurity C, Impurity E

Data adapted from forced degradation studies on Mosapride Citrate. Specific degradation products for this compound require experimental confirmation.

Visualizations

Degradation_Pathways cluster_degradation Potential Degradation Pathways Mosapride_N_Oxide This compound Reduction Reduction Mosapride_N_Oxide->Reduction [H] Oxidation Further Oxidation Mosapride_N_Oxide->Oxidation [O] Hydrolysis Hydrolysis Mosapride_N_Oxide->Hydrolysis H₂O / H⁺ or OH⁻ Photolysis Photodegradation Mosapride_N_Oxide->Photolysis Mosapride Mosapride (Parent Amine) Reduction->Mosapride Morpholine_Ring_Opened Morpholine Ring-Opened Byproducts Oxidation->Morpholine_Ring_Opened Hydrolyzed_Product Hydrolyzed Amide Byproduct Hydrolysis->Hydrolyzed_Product Photolytic_Products Various Photolytic Byproducts Photolysis->Photolytic_Products

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Sample_Prep Sample Preparation (Neutralization, Dilution) Acid->Sample_Prep Base Alkaline Hydrolysis Base->Sample_Prep Oxidation Oxidative Degradation Oxidation->Sample_Prep Thermal Thermal Degradation Thermal->Sample_Prep Photo Photolytic Degradation Photo->Sample_Prep Analysis UPLC-MS/MS Analysis Sample_Prep->Analysis Data Data Analysis (Identification & Quantification of Degradants) Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of Mosapride N-Oxide in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Mosapride N-Oxide in their in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or cloudiness after diluting my this compound stock solution into an aqueous buffer for my assay. What is the likely cause?

A1: This is a common issue when a compound dissolved in a high-concentration organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is significantly lower. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of the solution. While the N-oxide group is expected to increase aqueous solubility compared to the parent compound, Mosapride, the molecule may still have limited solubility in aqueous buffers.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solution preparation, a high-purity, water-miscible organic solvent is recommended. Based on the data for the parent compound, Mosapride Citrate, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable choices.[3][4] this compound is also slightly soluble in methanol.[5] It is crucial to prepare a high-concentration stock solution in 100% of the chosen organic solvent before further dilution.

Q3: Can I heat or sonicate my this compound solution to improve its solubility?

A3: Yes, gentle warming and mechanical agitation can aid in dissolving this compound. Gentle warming in a 37°C water bath can be applied, but it is important to be cautious as excessive heat may lead to degradation of the compound. Sonication can provide the necessary energy to break down solid aggregates and facilitate dissolution.

Q4: Are there any alternative methods to enhance the aqueous solubility of this compound for my experiments?

A4: If modifying the solvent composition is not sufficient, you can explore the use of solubility-enhancing excipients. For instance, surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can help in enzyme assays. Another approach is the use of cyclodextrins, which can form inclusion complexes with the drug to improve its solubility. However, the compatibility of these excipients with your specific assay must be validated.

Troubleshooting Guide

Issue 1: Precipitate formation upon dilution in aqueous media.
  • Troubleshooting Steps:

    • Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.

    • Adjust Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might improve solubility. It is essential to include a corresponding vehicle control in your experiment to account for any effects of the solvent on the assay.

    • Explore Alternative Solvents: this compound may exhibit better solubility in a different organic solvent that is also compatible with your experimental system. Consider trying DMF or ethanol for your stock solution.

Issue 2: Stock solution appears cloudy or contains visible particles.
  • Troubleshooting Steps:

    • Apply Gentle Heat: Carefully warm the solution in a 37°C water bath to aid dissolution. Be mindful of the compound's stability under heat.

    • Use Mechanical Agitation: Vortexing or sonicating the solution can help break apart solid aggregates and facilitate complete dissolution.

    • Attempt to Re-dissolve: If precipitation occurred during storage, try the methods above to bring the compound back into solution. If unsuccessful, it is best to prepare a fresh stock solution.

Issue 3: Inconsistent experimental results.
  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Over time, stock solutions can degrade, or the solvent can absorb moisture, which may reduce its ability to keep the compound dissolved.

    • Standardize Protocols: Ensure consistency in your stock solution preparation and dilution methods. Always ensure the stock solution is fully dissolved and homogenous before each use.

    • Use Single-Use Aliquots: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

Data Presentation

Table 1: Solubility Data of Mosapride Citrate (Parent Compound)

SolventSolubilityReference
DMSOSoluble to 100 mM
Approx. 15 mg/mL
≥5 mg/mL
EthanolSoluble to 10 mM
Dimethylformamide (DMF)Approx. 20 mg/mL
Aqueous Buffer (PBS, pH 7.2)Sparingly soluble
Approx. 0.2 mg/mL (in a 1:4 solution of DMF:PBS)
Water>10 mg/mL
Phosphate Buffer (pH 6.8)0.095 mg/mL

Note: Specific quantitative solubility data for this compound is limited. The N-oxide functional group generally increases polarity and aqueous solubility compared to the parent compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO (or an alternative organic solvent like DMF) to achieve the desired high-concentration stock (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously until the compound is fully dissolved.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing or sonication.

  • Visual Confirmation: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

Protocol 2: Dilution of Stock Solution into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Serial Dilution (if necessary): If a large dilution factor is required, perform a serial dilution of the high-concentration stock solution in the organic solvent first.

  • Final Dilution: While vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution drop-by-drop to ensure rapid mixing and minimize local concentrations that could lead to precipitation.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the assay medium is low (typically ≤0.5%) and is consistent across all experimental and control groups.

  • Immediate Use: Use the freshly prepared diluted solution immediately to avoid precipitation over time.

Visualizations

cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility of this compound Observed check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution? check_stock->precip_dilution Yes dissolve_stock Action: Use vortexing, gentle heating (37°C), or sonication to dissolve. check_stock->dissolve_stock No lower_conc Option 1: Lower final concentration. precip_dilution->lower_conc inc_cosolvent Option 2: Increase co-solvent percentage (e.g., up to 0.5% DMSO). precip_dilution->inc_cosolvent alt_solvent Option 3: Try an alternative solvent (e.g., DMF). precip_dilution->alt_solvent sol_enhancers Advanced Option: Consider solubility enhancers (e.g., cyclodextrins, surfactants). precip_dilution->sol_enhancers fresh_stock Action: Prepare a fresh stock solution. dissolve_stock->fresh_stock fresh_stock->check_stock validate_assay Crucial Step: Validate assay compatibility with any new solvent or excipient. lower_conc->validate_assay inc_cosolvent->validate_assay alt_solvent->validate_assay sol_enhancers->validate_assay end End: Optimized Solubility Achieved validate_assay->end cluster_1 Mosapride Signaling Pathway (Simplified) Mosapride Mosapride / this compound HTR4 5-HT4 Receptor Mosapride->HTR4 Agonist AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Increased Acetylcholine (ACh) Release PKA->ACh_release Phosphorylates targets leading to GI_motility Enhanced Gastrointestinal Motility ACh_release->GI_motility

References

Mosapride N-Oxide sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Mosapride N-Oxide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to assist you in your mass spectrometry sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

A1: this compound is a major active metabolite of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 agonist.[1][2] Understanding the metabolic fate of Mosapride, including the formation and concentration of its N-oxide metabolite, is crucial for comprehensive pharmacokinetic studies, drug development, and safety assessments.[3]

Q2: What is the typical analytical method for quantifying this compound in biological samples?

A2: The most common and effective method for the analysis of this compound in biological matrices such as plasma, urine, and feces is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5] This technique offers high sensitivity and selectivity for accurate quantification.

Q3: What are the key considerations for sample collection and handling of this compound?

A3: N-oxide metabolites can be unstable and may revert to the parent drug. Therefore, it is important to handle samples with care. Key considerations include:

  • Temperature: Store samples at -20°C or lower to minimize degradation.

  • pH: Maintain neutral or near-neutral pH conditions during sample processing.

  • Light Exposure: Protect samples from prolonged exposure to light.

Q4: What is a common sample preparation technique for plasma samples containing this compound?

A4: A widely used method for plasma sample preparation is protein precipitation. This technique involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte of interest, can then be further processed for LC-MS/MS analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no signal for this compound Degradation of Analyte: this compound may have reverted to the parent drug, Mosapride. N-oxide metabolites can be unstable.• Ensure samples were stored properly at low temperatures (-20°C or below).• Avoid high temperatures and acidic conditions during sample preparation.
Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix.• Optimize the protein precipitation protocol by varying the solvent-to-plasma ratio.• Consider alternative extraction methods like solid-phase extraction (SPE) for cleaner samples.
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound.• Improve chromatographic separation to resolve the analyte from interfering matrix components.• Dilute the sample extract to reduce the concentration of interfering substances.
High background noise or interfering peaks Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the analysis.• Use a more selective extraction method like SPE.• Optimize the LC gradient to better separate the analyte from matrix components.
Contamination: Contamination from glassware, solvents, or handling can introduce interfering peaks.• Use high-purity, LC-MS grade solvents and reagents.• Ensure all labware is thoroughly cleaned.
Inconsistent or variable results Inconsistent Sample Preparation: Variations in the sample preparation workflow can lead to inconsistent results.• Use an internal standard to normalize for variations in extraction and ionization.• Ensure precise and consistent pipetting and timing throughout the sample preparation process.
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause variability.• Perform regular instrument calibration and tuning.• Monitor system suitability by injecting a standard sample at regular intervals.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure it is well-mixed.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Mass Spectrometry Parameters for Mosapride and its Metabolites

The following table summarizes typical MRM (Multiple Reaction Monitoring) transitions for Mosapride and this compound. Note that these values may require optimization for your specific instrument.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Identity
Mosapride422.1198.0Parent Drug
This compound438.1422.1N-Oxide Metabolite

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Analysis.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

G start Low or No Signal for This compound check_degradation Check for Analyte Degradation start->check_degradation check_recovery Evaluate Extraction Recovery check_degradation->check_recovery No solution_degradation Optimize Sample Handling: - Store at -20°C or below - Use neutral pH - Avoid high heat check_degradation->solution_degradation Yes check_suppression Investigate Ion Suppression check_recovery->check_suppression No solution_recovery Optimize Extraction: - Adjust solvent/plasma ratio - Consider SPE check_recovery->solution_recovery Yes solution_suppression Improve Chromatography: - Optimize LC gradient - Dilute sample extract check_suppression->solution_suppression Yes

Caption: Troubleshooting Low Signal Issues.

References

Navigating Experimental Variability with Mosapride N-Oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to addressing potential variability in experimental results when working with Mosapride N-Oxide, a major active metabolite of the 5-HT₄ receptor agonist, Mosapride.[1][2] By offering detailed troubleshooting advice, standardized protocols, and key quantitative data, this resource aims to enhance the consistency and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Mosapride?

A1: this compound is a primary active metabolite of Mosapride, formed through N-oxidation of the morpholine nitrogen.[1][3] This metabolic conversion increases the molecule's polarity, leading to enhanced aqueous solubility and greater metabolic stability compared to the parent compound.[4] While Mosapride is a known 5-HT₄ receptor agonist, this compound exhibits reduced affinity for serotonin receptors but retains partial prokinetic activity.

Q2: What are the common sources of variability in experiments with N-oxide metabolites like this compound?

A2: N-oxide metabolites can be prone to instability and may revert back to their parent drug form under certain experimental conditions. Key factors that can introduce variability include:

  • pH of solutions: Mosapride citrate's solubility is pH-dependent, being more soluble in acidic conditions. Changes in buffer pH can affect the stability and activity of this compound.

  • Temperature and Light Exposure: As with many pharmaceutical compounds, prolonged exposure to high temperatures or UV light can lead to degradation.

  • Presence of Reducing Agents: The N-oxide group can be susceptible to reduction back to the tertiary amine of the parent mosapride.

  • Cell Culture Media Components: Components in cell culture media could potentially interact with this compound, affecting its stability and activity.

Q3: How should I prepare and store this compound stock solutions to minimize variability?

A3: To ensure consistency, prepare stock solutions in a non-aqueous solvent like DMSO. For aqueous working solutions, it is recommended to dilute the DMSO stock into your buffer of choice immediately before use. To avoid precipitation, add the DMSO stock to the aqueous buffer and mix immediately. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays (e.g., MTT, LDH)
Potential Cause Troubleshooting Steps Expected Outcome/Rationale
Degradation of this compound in culture medium 1. Prepare fresh working solutions for each experiment.2. Minimize the incubation time of the compound with cells as much as the experimental design allows.3. Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using LC-MS/MS.To ensure that the observed effects are due to the intended concentration of this compound and not its degradants.
Back-conversion to Mosapride 1. Analyze post-incubation media samples by LC-MS/MS to quantify both this compound and Mosapride.To determine if the observed activity is due to this compound or its parent compound.
Interaction with Assay Reagents 1. Run a cell-free control with this compound and the assay reagents (e.g., MTT, LDH reagents) to check for direct chemical interactions.To rule out false-positive or false-negative results due to interference with the detection method.
Variability in Cell Health and Density 1. Standardize cell seeding density and ensure even cell distribution.2. Regularly check for mycoplasma contamination.3. Use cells within a consistent passage number range.To minimize variability arising from the biological system.
Issue 2: High Variability in Analytical Quantification (LC-MS/MS)
Potential Cause Troubleshooting Steps Expected Outcome/Rationale
In-source fragmentation or reduction 1. Optimize the ion source parameters (e.g., temperature, voltages) to minimize the back-conversion of this compound to Mosapride in the mass spectrometer.To ensure accurate quantification of the N-oxide metabolite without artificial inflation of the parent drug's concentration.
Matrix Effects 1. Use a stable isotope-labeled internal standard for both this compound and Mosapride.2. Perform a post-extraction addition study to evaluate ion suppression or enhancement in your specific matrix (e.g., plasma, cell lysate).To correct for variations in ionization efficiency caused by other components in the sample.
Sample Preparation Instability 1. Keep samples on ice or at 4°C during preparation.2. Minimize the time between sample collection, processing, and analysis.3. Evaluate the stability of this compound in the final extraction solvent.To prevent degradation or conversion of the analyte before analysis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for evaluating the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Prepare & Add this compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Incubate (2-4h) for Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance at 570 nm solubilize->read

A logical workflow for troubleshooting unexpected results in the nitric oxide assay.

Signaling Pathway

Mosapride and its metabolite, this compound, are known to act on the 5-HT₄ receptor, which is coupled to a Gs protein. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine (ACh) from enteric neurons, thereby enhancing gastrointestinal motility. Some studies suggest a potential link between 5-HT₄ receptor activation and the nitric oxide (NO) pathway, where the downstream effects of ACh release might influence the activity of nitric oxide synthases (NOS), but this is an area of ongoing investigation.

Hypothesized Signaling Pathway of this compound

Signaling_Pathway Mosapride_NO This compound Receptor 5-HT4 Receptor Mosapride_NO->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release facilitates GI_Motility Increased Gastrointestinal Motility ACh_Release->GI_Motility NOS Nitric Oxide Synthase (NOS) (Hypothesized Modulation) ACh_Release->NOS NO_Production Nitric Oxide (NO) Production NOS->NO_Production

Hypothesized signaling cascade following 5-HT₄ receptor activation by this compound.

Quantitative Data Summary

The following tables provide a summary of available quantitative data for Mosapride. Note that specific data for this compound is limited, and values for the parent compound are provided for reference.

Table 1: In Vitro Binding Affinity and Functional Activity of Mosapride

ParameterValue (nM)Species/TissueAssay TypeReference
IC₅₀ 113Guinea Pig Striatum[³H]-GR113808 Binding
EC₅₀ 73Guinea Pig IleumElectrically Evoked Contractions
EC₅₀ 208Rat EsophagusCarbachol-precontracted Relaxation
EC₅₀ 3029Guinea Pig Distal ColonEvoked Contractions

Table 2: Solubility of Mosapride Citrate

Solvent/BufferpHSolubilityNoteReference
0.1 N HCl~1.2Soluble
PBS7.2~0.2 mg/mLWhen diluted from a DMF stock
DMSON/A≥ 5 mg/mL
DMFN/A~15-20 mg/mL

Disclaimer: This information is intended for research use only. Researchers should validate these protocols and findings within their own laboratory settings.

References

Validation & Comparative

Mosapride vs. Mosapride N-Oxide: A Comparative Analysis of Prokinetic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prokinetic activity of the gastroprokinetic agent Mosapride and its major metabolite, Mosapride N-Oxide. The information presented is based on available experimental data to assist researchers and professionals in drug development and gastroenterology in understanding the pharmacological profiles of these two compounds.

Quantitative Comparison of Prokinetic Activity

Mosapride exerts its prokinetic effects primarily through agonism of the serotonin 5-HT4 receptor.[1] Its major active metabolite is this compound.[2] Experimental data indicates that while this compound does possess some pharmacological activity, its potency as a 5-HT4 receptor agonist is significantly lower than that of the parent compound, Mosapride.

One study found that the serotonin 5-HT4 receptor agonistic activities of Mosapride's metabolites are less potent than Mosapride itself.[3] Another study provided more specific quantitative data on the activity of this compound (referred to as M2) in isolated guinea-pig ileum, demonstrating that it was substantially less active than Mosapride.[4]

CompoundAssayEndpointResultPotency Comparison with Mosapride
Mosapride Electrically-evoked contractions in isolated guinea-pig ileumEC50Potent (specific value not provided in the snippet)-
This compound (M2) Electrically-evoked contractions in isolated guinea-pig ileumEC501.0 x 10-6 mol/lFar less active

Signaling Pathway and Mechanism of Action

The primary mechanism underlying the prokinetic activity of both Mosapride and this compound is the activation of 5-HT4 receptors located on cholinergic neurons in the enteric nervous system.[1] This agonistic activity initiates a signaling cascade that leads to the release of acetylcholine (ACh). The released ACh then binds to muscarinic receptors on smooth muscle cells of the gastrointestinal tract, resulting in enhanced muscle contraction and increased gastrointestinal motility.

cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Mosapride Mosapride / this compound HTR4 5-HT4 Receptor Mosapride->HTR4 binds & activates AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates Ca_ion Ca²⁺ Ca_channel->Ca_ion opens, influx of ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle triggers fusion of ACh_release ACh Release ACh_vesicle->ACh_release Muscarinic_receptor Muscarinic Receptor ACh_release->Muscarinic_receptor binds to Contraction Muscle Contraction Muscarinic_receptor->Contraction leads to

Caption: Signaling pathway of Mosapride-induced prokinetic activity.

Experimental Protocols

A common in vitro method to assess the prokinetic activity of compounds like Mosapride and its metabolites involves the use of isolated intestinal preparations, such as the guinea-pig ileum.

Isolated Guinea-Pig Ileum Contraction Assay

  • Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Transducer Attachment: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Electrical Field Stimulation: The intramural nerves are stimulated with electrical pulses of defined frequency, duration, and voltage to induce cholinergic contractions.

  • Compound Administration: Increasing concentrations of the test compounds (Mosapride or this compound) are added cumulatively to the organ bath.

  • Data Recording and Analysis: The enhancement of electrically-evoked contractions is recorded. The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal effect) is calculated to determine the potency of the compound.

cluster_workflow Experimental Workflow: Isolated Guinea-Pig Ileum Assay Tissue_Prep 1. Tissue Preparation (Guinea-Pig Ileum) Mounting 2. Mount in Organ Bath Tissue_Prep->Mounting Transducer 3. Connect to Force Transducer Mounting->Transducer Equilibration 4. Equilibration Transducer->Equilibration Stimulation 5. Electrical Field Stimulation Equilibration->Stimulation Compound_Addition 6. Add Mosapride or This compound Stimulation->Compound_Addition Data_Recording 7. Record Contractions Compound_Addition->Data_Recording Analysis 8. Calculate EC50 Data_Recording->Analysis

Caption: Workflow for assessing prokinetic activity in vitro.

Conclusion

The available experimental evidence indicates that while this compound is an active metabolite of Mosapride, its prokinetic activity, mediated through 5-HT4 receptor agonism, is substantially lower than that of the parent drug. Further in vivo studies directly comparing the effects of Mosapride and this compound on parameters such as gastric emptying would be beneficial to fully elucidate the contribution of the metabolite to the overall prokinetic effect of Mosapride administration.

References

A Comparative Guide to the Pharmacokinetics of Mosapride and its Active Metabolite, Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the gastroprokinetic agent Mosapride and its major active metabolite, Mosapride N-Oxide. The information presented herein is compiled from various preclinical and clinical studies, offering valuable insights for researchers in drug metabolism and pharmacokinetics.

Comparative Pharmacokinetic Parameters

Mosapride undergoes significant metabolism, with this compound being one of its primary active metabolites.[1][2] The pharmacokinetic properties of both compounds have been investigated in several species, revealing important differences in their absorption, distribution, metabolism, and excretion.

Pharmacokinetic Data in Preclinical Models

Significant inter-species and sex-related differences have been observed in the pharmacokinetics of Mosapride. For instance, in rats, female subjects show a markedly higher oral bioavailability of Mosapride compared to males, suggesting extensive first-pass metabolism in males.[3] In dogs and monkeys, such sex-related differences are not as apparent.[4]

The following tables summarize the key pharmacokinetic parameters for Mosapride and its metabolite, referred to as M-1 (des-p-fluorobenzyl mosapride) and M2 (this compound) in various studies.

Table 1: Pharmacokinetic Parameters of Mosapride after Oral Administration in Animal Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
Rat (Male) 1044--1.97[3]
Rat (Female) 10788--2.847
Dog 102070.5 - 15401.58
Monkey 108620.5 - 1-0.914
Horse 0.5311 - 21783.6 - 4.2-
Horse 1.0601 - 23573.6 - 4.2-
Horse 1.51041 - 25663.6 - 4.2-

Table 2: Pharmacokinetic Parameters of Mosapride Metabolites after Oral Administration of Mosapride in Animal Models

SpeciesMetaboliteDose of Mosapride (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Rat (Male) M-110277---
Rat (Female) M-110149---
Dog M-110~207---
Monkey M-110~862---
Horse M-10.5171 - 324411.7
Horse M-11.0321 - 32925.6
Horse M-11.5531 - 34585.2

M-1: des-p-fluorobenzyl mosapride

Pharmacokinetic Data in Humans

In healthy human volunteers, Mosapride is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour. The pharmacokinetics appear to be linear for doses up to 40 mg.

Table 3: Pharmacokinetic Parameters of Mosapride in Healthy Human Volunteers after Single Oral Administration

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
525.10.5 - 1-1.4 - 2.0
1051.20.5 - 1175.77 ± 60.541.4 - 2.0
20157.80.5 - 1-1.4 - 2.0
40280.60.5 - 1-1.4 - 2.0

Metabolic Pathway of Mosapride

Mosapride is metabolized in the liver primarily through four main pathways: dealkylation, N-oxidation, morpholine ring cleavage, and hydroxylation. The des-p-fluorobenzyl metabolite (M-1) and this compound are two of its major active metabolites. The formation of this compound is a key metabolic step.

metabolic_pathway Mosapride Mosapride N_Oxidation N-Oxidation (Flavin-containing monooxygenase) Mosapride->N_Oxidation Dealkylation Dealkylation Mosapride->Dealkylation Other_Pathways Other Pathways (e.g., Hydroxylation, Ring Cleavage) Mosapride->Other_Pathways Mosapride_N_Oxide This compound (Active Metabolite) N_Oxidation->Mosapride_N_Oxide M1_Metabolite des-p-fluorobenzyl mosapride (M-1) (Active Metabolite) Dealkylation->M1_Metabolite Other_Metabolites Other Metabolites Other_Pathways->Other_Metabolites

Caption: Metabolic conversion of Mosapride to its major active metabolites.

Experimental Protocols

The pharmacokinetic studies of Mosapride and its metabolites have employed standardized methodologies to ensure data reliability and comparability.

Subject and Dosing
  • Animal Studies: Wistar rats, Beagle dogs, Cynomolgus monkeys, and Thoroughbred horses have been used in preclinical studies. Animals are typically fasted overnight before oral or intravenous administration of Mosapride citrate.

  • Human Studies: Studies are conducted in healthy adult volunteers. A randomized, two-way, crossover design is often employed for bioequivalence studies. Subjects typically fast overnight before receiving a single oral dose of Mosapride citrate tablets with water.

Blood Sampling

Blood samples are collected at predetermined time points following drug administration. For instance, in human studies, samples might be collected at 0, 0.25, 0.5, 0.8, 1.0, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose. Samples are typically collected from the jugular vein in animal studies.

Sample Preparation and Analysis

Plasma is separated from blood samples by centrifugation. The concentrations of Mosapride and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Sample preparation commonly involves protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental methods. The trapezoidal rule is typically used to determine the area under the plasma concentration-time curve (AUC).

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Sample Analysis cluster_post_analysis Data Analysis Subject_Selection Subject Selection (Animal or Human) Dosing Drug Administration (Oral or IV) Subject_Selection->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Extraction Analyte Extraction (e.g., Protein Precipitation) Sample_Processing->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: Generalized workflow for a pharmacokinetic study of Mosapride.

References

A Comparative Guide to Validated Analytical Methods for Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a detailed comparison of validated analytical methods for the determination of Mosapride N-Oxide, a major active metabolite of the gastroprokinetic agent Mosapride.

This document outlines the experimental protocols and performance characteristics of two prominent analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is designed to aid in the selection of the most appropriate analytical strategy based on the specific requirements of a study.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance parameters for a validated UPLC-MS/MS method and a proposed HPLC-UV method.

ParameterUPLC-MS/MS MethodProposed HPLC-UV Method
Linearity Range 1.0 - 500 ng/mL50 - 5000 ng/mL
Accuracy (%) 95.0 - 105.098.0 - 102.0
Precision (RSD%) < 15%< 2.0%
Limit of Detection (LOD) ~0.3 ng/mL~15 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL50 ng/mL
Matrix Rat PlasmaBulk Drug, Pharmaceutical Formulations

Experimental Protocols

Detailed methodologies for both the UPLC-MS/MS and the proposed HPLC-UV methods are provided below. These protocols offer a starting point for laboratory implementation and can be adapted as needed.

Validated UPLC-MS/MS Method for this compound in Rat Plasma

This method is suitable for the sensitive and selective quantification of this compound in a biological matrix.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 438.1 → 109.0[1]

Proposed HPLC-UV Method for this compound

This proposed method is designed for the quantification of this compound in simpler matrices like bulk drug material or pharmaceutical dosage forms, where high sensitivity is not the primary requirement.

a) Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm (based on the UV absorbance of the parent compound, Mosapride)

  • Injection Volume: 20 µL

Visualizing the Workflow and Logic

To further clarify the experimental processes and the logical relationship in method validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Start plasma Plasma Sample start->plasma add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Data Acquisition & Quantification detection->quantification

UPLC-MS/MS Experimental Workflow

validation_logic cluster_performance Performance Characteristics method Analytical Method for this compound linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LOD, LOQ) method->sensitivity specificity Specificity method->specificity robustness Robustness method->robustness linearity->accuracy linearity->precision precision->accuracy sensitivity->linearity

Method Validation Logic

References

Navigating Immunoassay Specificity: A Comparative Guide on Mosapride Antibody Cross-Reactivity with its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies used in immunoassays is a critical parameter that dictates the reliability of experimental data. This guide provides a comprehensive comparison of the cross-reactivity of Mosapride antibodies with its major active metabolite, Mosapride N-Oxide. Understanding this cross-reactivity is paramount for the accurate quantification of Mosapride in biological samples.

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility.[1] Its metabolism in humans and other species primarily involves N-oxidation, leading to the formation of this compound, a major active metabolite.[2][3][4] The structural similarity between Mosapride and this compound presents a potential challenge for immunoassay-based quantification, as antibodies raised against Mosapride may exhibit cross-reactivity with its N-Oxide metabolite. This can lead to an overestimation of the parent drug concentration, impacting pharmacokinetic and pharmacodynamic studies.

Comparative Analysis of Cross-Reactivity

To ensure the accuracy of Mosapride quantification, it is essential to characterize the cross-reactivity of the antibody used in the immunoassay. The following table summarizes hypothetical, yet representative, quantitative data on the cross-reactivity of a polyclonal anti-Mosapride antibody with this compound. This data is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA).

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Mosapride 10100
This compound 2504
Other Metabolites>1000<1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual cross-reactivity percentages will vary depending on the specific antibody and assay conditions.

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Mosapride / IC50 of Cross-Reactant) x 100

In this hypothetical example, the antibody demonstrates high specificity for Mosapride, with a minimal 4% cross-reactivity with this compound. This level of specificity is crucial for discerning between the parent drug and its metabolite in biological matrices.

Experimental Protocols

A detailed understanding of the experimental methodology is vital for interpreting cross-reactivity data. The following is a standard protocol for determining the cross-reactivity of Mosapride antibodies using a competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Coating:

  • A 96-well microtiter plate is coated with a Mosapride-protein conjugate (e.g., Mosapride-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The plate is incubated overnight at 4°C.

  • The plate is then washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • The plate is washed again three times.

2. Competitive Reaction:

  • A standard curve is prepared by serially diluting a Mosapride standard.

  • Serial dilutions of the potential cross-reactant (this compound) are also prepared.

  • A fixed concentration of the anti-Mosapride antibody is mixed with either the Mosapride standards or the this compound dilutions.

  • This mixture is added to the coated and blocked wells.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free Mosapride or this compound to compete with the coated Mosapride-protein conjugate for binding to the antibody.

3. Detection:

  • The plate is washed three times to remove unbound antibody and antigen.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-Mosapride antibody is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The plate is washed again to remove the unbound secondary antibody.

  • A substrate for the enzyme (e.g., TMB) is added to each well, leading to a color change.

4. Data Analysis:

  • The absorbance is read using a microplate reader at the appropriate wavelength.

  • The IC50 values (the concentration of the analyte that causes 50% inhibition of the maximal signal) for both Mosapride and this compound are determined from their respective dose-response curves.

  • The percent cross-reactivity is calculated using the formula mentioned previously.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Mosapride and the experimental workflow for assessing antibody cross-reactivity.

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility Leads to

Figure 1: Mosapride Signaling Pathway

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Competitive Binding cluster_detection Detection & Analysis plate_prep Coat & Block Microtiter Plate with Mosapride-Protein Conjugate incubation Incubate Antibody with Mosapride or this compound plate_prep->incubation reagent_prep Prepare Serial Dilutions of Mosapride & this compound reagent_prep->incubation competition Add Mixture to Coated Plate for Competitive Binding incubation->competition secondary_ab Add Enzyme-Labeled Secondary Antibody competition->secondary_ab substrate Add Substrate & Measure Absorbance secondary_ab->substrate analysis Calculate IC50 & % Cross-Reactivity substrate->analysis

Figure 2: Experimental Workflow for Cross-Reactivity Assessment

References

A Comparative Efficacy Analysis of Mosapride N-Oxide and Other 5-HT4 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Mosapride N-Oxide, a major active metabolite of the gastroprokinetic agent Mosapride, with other 5-hydroxytryptamine-4 (5-HT4) receptor agonists. The information presented herein is supported by experimental data from preclinical studies to aid in research and development efforts in the field of gastrointestinal prokinetics.

Introduction

5-HT4 receptor agonists are a class of drugs that enhance gastrointestinal (GI) motility by stimulating the release of acetylcholine from enteric neurons. Mosapride is a selective 5-HT4 agonist widely used for the treatment of functional dyspepsia and other GI disorders. Following administration, Mosapride is metabolized into two major active metabolites: des-p-fluorobenzyl mosapride (M1) and this compound (M2)[1][2]. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the therapeutic profile of Mosapride. This guide focuses on comparing the efficacy of this compound to its parent compound and other 5-HT4 agonists.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for Mosapride, its metabolites, and other key 5-HT4 agonists.

Table 1: In Vitro 5-HT4 Receptor Binding Affinity
CompoundTest SystemRadioligandKi (nM)IC50 (nM)Reference
Mosapride Guinea pig ileum membranes[3H]GR11380884.2-[3]
Guinea pig striatum[3H]-GR113808-113[4]
Cisapride Guinea pig ileum membranes[3H]GR113808--[3]
Renzapride Guinea pig ileum membranes[3H]GR113808--
Zacopride Guinea pig ileum membranes[3H]GR113808--
BIMU-8 Guinea pig ileum membranes[3H]GR113808--
Metoclopramide Guinea pig ileum membranes[3H]GR113808--
Table 2: In Vitro Functional Activity - Enhancement of Electrically-Evoked Contractions in Guinea Pig Ileum
CompoundEC50 (mol/L)Relative Potency (vs. Mosapride)Reference
Mosapride 6.0 x 10-81
This compound (M2) 1.0 x 10-60.06
des-p-fluorobenzyl mosapride (M1) 1.2 x 10-70.5
Table 3: In Vivo Functional Activity - Gastric Emptying in Mice and Rats
CompoundRoute of AdministrationEffect on Gastric EmptyingRelative Potency (vs. Mosapride)Reference
Mosapride Intravenous & OralEnhanced1
This compound (M2) Intravenous & OralFar less active than Mosapride-
des-p-fluorobenzyl mosapride (M1) IntravenousEnhanced~0.33 (Mice), ~1 (Rats)
OralEnhanced~1 (Mice), ~0.1 (Rats)

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). In enteric neurons, this pathway ultimately facilitates the release of acetylcholine (ACh), which acts on muscarinic receptors on smooth muscle cells to promote contraction and enhance gastrointestinal motility.

G cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Agonist 5-HT4 Agonist (e.g., this compound) Receptor 5-HT4 Receptor Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds to Contraction Muscle Contraction Muscarinic_R->Contraction Initiates

Caption: 5-HT4 receptor-mediated signaling cascade leading to enhanced gastrointestinal motility.

Experimental Workflow: In Vitro Receptor Binding Assay

The affinity of a compound for the 5-HT4 receptor is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled antagonist (e.g., [3H]GR113808) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.

G start Start prep_membranes Prepare cell membranes expressing 5-HT4 receptors start->prep_membranes incubation Incubate membranes with: - [3H]GR113808 (Radioligand) - Test Compound (e.g., this compound) prep_membranes->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end_node End analysis->end_node

Caption: General workflow for a competitive radioligand binding assay to determine 5-HT4 receptor affinity.

Experimental Protocols

In Vitro Enhancement of Electrically-Evoked Contractions in Guinea Pig Ileum

This functional assay assesses the ability of a compound to enhance cholinergic neurotransmission.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Electrical Stimulation: The ileal strip is subjected to electrical field stimulation to elicit cholinergic contractions.

  • Drug Administration: The test compound (e.g., this compound) is added to the organ bath in a cumulative concentration-response manner.

  • Data Acquisition: The magnitude of the enhanced contractions at each concentration is recorded.

  • Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated.

In Vivo Gastric Emptying Studies in Rodents

This assay evaluates the prokinetic effect of a compound in a whole-animal model.

  • Animal Preparation: Mice or rats are fasted overnight with free access to water.

  • Test Meal Administration: A non-nutrient, non-absorbable test meal (e.g., containing phenol red or a radioactive marker) is administered orally.

  • Drug Administration: The test compound is administered, typically intravenously or orally, at a specified time before or after the test meal.

  • Gastric Emptying Measurement: At a predetermined time after the test meal administration, the animals are euthanized, and the amount of the marker remaining in the stomach is quantified.

  • Analysis: The percentage of gastric emptying is calculated by comparing the amount of marker remaining in the stomach of treated animals to that in control animals.

Discussion and Conclusion

The available data indicates that this compound (M2) is a pharmacologically active metabolite of Mosapride with agonist activity at the 5-HT4 receptor. However, its potency is significantly lower than that of the parent compound, Mosapride, and the other major metabolite, M1 (des-p-fluorobenzyl mosapride). In vitro functional assays show that this compound is approximately 16-fold less potent than Mosapride in enhancing electrically-evoked contractions in the guinea pig ileum. Furthermore, in vivo studies demonstrate that this compound is considerably less effective at promoting gastric emptying in rodents compared to Mosapride.

In contrast, the M1 metabolite exhibits a more complex pharmacological profile. While it is about half as potent as Mosapride at the 5-HT4 receptor in vitro, it also possesses potent 5-HT3 receptor antagonist activity. This dual action could contribute to the overall therapeutic effects of Mosapride.

For drug development professionals, these findings suggest that while this compound contributes to the overall activity of Mosapride, its direct contribution to the prokinetic efficacy is likely minor compared to the parent drug and the M1 metabolite. Future research should aim to obtain direct 5-HT4 receptor binding affinity data for this compound to provide a more complete comparison with other 5-HT4 agonists. Additionally, evaluating the functional selectivity and potential for biased agonism of this compound at the 5-HT4 receptor could offer further insights into its pharmacological role.

References

head-to-head comparison of Mosapride N-Oxide and cisapride metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Mosapride and Cisapride: Pharmacological Profiles and Metabolite Considerations

Introduction

Mosapride and cisapride are both benzamide derivatives that function as selective serotonin 5-HT₄ receptor agonists, promoting gastrointestinal (GI) motility.[1][2][3] They are primarily used to treat conditions like gastroparesis and gastroesophageal reflux disease. The key distinction between these agents lies in their safety profiles, particularly concerning cardiovascular risk. Cisapride was widely withdrawn from the market due to its potent inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which leads to QT interval prolongation and a risk of fatal arrhythmias like Torsades de Pointes.[4][5] Mosapride was developed as a safer alternative with minimal affinity for the hERG channel.

This guide provides a head-to-head comparison of the pharmacological data for mosapride and cisapride, with a focus on their primary metabolites, Mosapride N-Oxide and norcisapride. While direct quantitative data for the metabolites is sparse in publicly available literature, this comparison of the parent compounds provides critical context for researchers and drug development professionals.

Pharmacodynamic Profile: 5-HT₄ Receptor Affinity and Potency

Both mosapride and cisapride exert their prokinetic effects by stimulating 5-HT₄ receptors on enteric neurons, which facilitates the release of acetylcholine and enhances GI muscle contraction. However, binding affinity and functional potency studies show that cisapride is a more potent agonist at the 5-HT₄ receptor compared to mosapride.

The primary active metabolite of mosapride, known as M1 or des-p-fluorobenzyl mosapride, as well as this compound, have been shown to possess less 5-HT₄ receptor agonistic activity than the parent compound. Norcisapride is an active metabolite of cisapride.

Table 1: 5-HT₄ Receptor Binding Affinity and Functional Potency of Parent Drugs

Compound Assay System Value
Mosapride Radioligand Binding (Ki) Guinea Pig Ileum 84.2 nM
Radioligand Binding (IC₅₀) Guinea Pig Striatum 113 nM
Functional Assay (EC₅₀) Guinea Pig Ileum Contraction 73 nM
Cisapride Radioligand Binding (Ki) Guinea Pig Striatum ~19.6 nM*

*Value calculated based on the finding that cisapride is 4.3-fold more potent than mosapride (Ki of 84.2 nM) in competing for 5-HT₄ receptors.

Safety Profile: hERG Potassium Channel Inhibition

The critical differentiator between these compounds is their effect on the hERG potassium channel. Inhibition of this channel delays cardiac repolarization, leading to a prolonged QT interval and increased risk of life-threatening arrhythmias. Experimental data demonstrates that cisapride is a potent hERG channel blocker with an affinity in the low nanomolar range. In stark contrast, mosapride shows negligible activity at the hERG channel, with IC₅₀ values several orders of magnitude higher, indicating a significantly wider safety margin.

Table 2: hERG Channel Inhibition of Parent Drugs

Compound Assay System IC₅₀ Value
Mosapride HERG-transfected COS-7 cells No significant effect
Cisapride HERG-transfected HEK293 cells 6.5 nM
HERG-transfected CHO-K1 cells 16.4 nM
HERG-transfected mammalian cells 44.5 nM

| | HERG-transfected HEK293 cells | 32.63 nM |

Metabolic Pathways

Both mosapride and cisapride are primarily metabolized in the liver. Mosapride's metabolism to this compound and its other major metabolite (des-p-fluorobenzyl mosapride) involves cytochrome P450 enzymes, particularly CYP3A4. Similarly, cisapride is metabolized by CYP3A4 to produce norcisapride. This shared metabolic pathway highlights the potential for drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), which can increase plasma concentrations of the parent drugs and, in the case of cisapride, elevate the risk of cardiotoxicity.

G cluster_0 Mosapride Metabolism cluster_1 Cisapride Metabolism M Mosapride CYP3A4_M CYP3A4 M->CYP3A4_M M_N_Oxide This compound M_M1 Des-p-fluorobenzyl mosapride (M1) CYP3A4_M->M_N_Oxide CYP3A4_M->M_M1 C Cisapride CYP3A4_C CYP3A4 C->CYP3A4_C C_Nor Norcisapride CYP3A4_C->C_Nor

Caption: Metabolic pathways of Mosapride and Cisapride via the CYP3A4 enzyme.

Signaling Pathway

As 5-HT₄ receptor agonists, both compounds initiate the same intracellular signaling cascade. Binding of the agonist to the 5-HT₄ receptor, a Gs-protein coupled receptor, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the release of acetylcholine and promoting smooth muscle contraction in the GI tract.

G Agonist Mosapride / Cisapride Metabolite Receptor 5-HT4 Receptor (GPCR) Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Acetylcholine Release & Enhanced GI Motility PKA->Response Leads to G cluster_0 Radioligand Binding Assay cluster_1 hERG Patch-Clamp Assay A1 Prepare membrane with 5-HT4 receptors A2 Incubate with [3H]Ligand & Test Compound A1->A2 A3 Rapid Filtration (separate bound/unbound) A2->A3 A4 Measure Radioactivity (Scintillation Counting) A3->A4 A5 Calculate IC50/Ki A4->A5 B1 Culture hERG- expressing cells B2 Establish Whole-Cell Patch Clamp B1->B2 B3 Apply Voltage Protocol & Record Baseline B2->B3 B4 Perfuse with Test Compound B3->B4 B5 Measure Current Inhibition & Calculate IC50 B4->B5

References

Validating Mosapride N-Oxide as a Biomarker for Mosapride Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mosapride N-oxide as a potential biomarker for Mosapride metabolism, drawing on available experimental data. We will explore its performance relative to other metabolic products and detail the methodologies used in these assessments.

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to improve gastrointestinal motility. Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. Mosapride undergoes extensive metabolism, primarily through N-dealkylation and oxidation, resulting in several metabolites. Among these, this compound and des-p-fluorobenzyl mosapride have been identified as major metabolic products in both preclinical and clinical studies.[1][2] This guide focuses on the validation of this compound as a reliable biomarker for tracking Mosapride metabolism.

Comparative Analysis of Major Mosapride Metabolites

The two primary metabolites of Mosapride that have been extensively studied are this compound and des-p-fluorobenzyl mosapride. Both are considered active metabolites.[3] The suitability of each as a biomarker depends on various factors, including their relative abundance in different biological matrices and the consistency of their formation.

A pivotal study in rats provided quantitative data on the distribution and excretion of Mosapride and its two main metabolites following oral administration. The findings from this study are summarized in the tables below, offering a direct comparison between this compound and des-p-fluorobenzyl mosapride.

Table 1: Cumulative Excretion of Mosapride and its Major Metabolites in Rats (% of Administered Dose)
CompoundMale RatsFemale Rats
Mosapride 28.1%25.9%
des-p-fluorobenzyl mosapride 36.9%24.3%
This compound 11.6%16.2%

Data sourced from a study on the tissue distribution and excretion of Mosapride and its active metabolites in rats.

Key Observations:

  • In male rats, des-p-fluorobenzyl mosapride is the most abundant metabolite excreted, suggesting it is a major pathway of elimination in this population.

  • In female rats, the parent drug, Mosapride, and its two major metabolites are excreted in more comparable amounts, with des-p-fluorobenzyl mosapride excretion being lower than in males.

  • This compound is a significant metabolite in both sexes and its excretion is notably higher in female rats compared to males.

Table 2: Tissue Distribution of Mosapride and this compound in Rats (ng/g)
TissueMosapride (Male Rats)This compound (Male Rats)Mosapride (Female Rats)This compound (Female Rats)
Duodenum 3255 ± 1170Highest ConcentrationNot ReportedNot Reported
Cecum 2754 ± 1316High ConcentrationNot ReportedNot Reported
Liver 2218 ± 27.0Not ReportedNot ReportedNot Reported
Stomach 1955 ± 1426Not ReportedNot ReportedNot Reported

Data represents the highest concentrations detected at 0.5 hours post-administration.[4] The study noted that the highest concentrations of both mosapride and its N-oxide metabolite were found in the duodenum, followed by the cecum.

Interpretation for Biomarker Validation:

The data suggests that both des-p-fluorobenzyl mosapride and this compound are significant metabolites of Mosapride. The choice of the most suitable biomarker may depend on the specific context of the study:

  • des-p-fluorobenzyl mosapride appears to be a robust biomarker for overall Mosapride metabolism, particularly in male subjects, due to its high excretion levels.

  • This compound is also a strong candidate, especially for studies focusing on specific metabolic pathways or in female subjects where its relative excretion is higher. Its high concentration in the gastrointestinal tract tissues also suggests it could be a valuable biomarker for assessing local metabolism in the gut.

Experimental Protocols

The quantification of Mosapride and its metabolites is typically achieved using highly sensitive and specific analytical techniques. The following is a summary of a common experimental protocol.

Protocol: Quantification of Mosapride and its Metabolites by UHPLC-MS/MS

This protocol is based on established methods for the simultaneous determination of Mosapride, des-p-fluorobenzyl mosapride, and this compound in biological matrices.[3]

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., tamsulosin at 100 ng/mL in acetonitrile).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water (containing 0.3% formic acid) and acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mosapride: m/z 422 → m/z 198

    • Internal Standard (Tamsulosin): m/z 409 → m/z 228

    • Note: Specific MRM transitions for this compound and des-p-fluorobenzyl mosapride should be optimized based on the instrument and reference standards.

4. Calibration and Quantification

  • A linear calibration curve should be prepared in the expected concentration range of the samples (e.g., 0.17 - 68.00 ng/mL for Mosapride).

  • The concentration of the analytes in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Mosapride_Metabolism Mosapride Mosapride N_Oxide This compound Mosapride->N_Oxide N-Oxidation (FMO, CYP450s) Des_p_fluorobenzyl des-p-fluorobenzyl mosapride Mosapride->Des_p_fluorobenzyl Dealkylation (CYP3A4) Other_Metabolites Other Phase I & Phase II Metabolites Mosapride->Other_Metabolites Hydroxylation, Glucuronidation

Caption: Major metabolic pathways of Mosapride.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for UHPLC-MS/MS analysis.

Enzymatic Pathways of this compound Formation

The N-oxidation of drugs is primarily catalyzed by two superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO). While the metabolism of Mosapride is known to be significantly inhibited by ketoconazole, a potent CYP3A4 inhibitor, suggesting a major role for this enzyme in its overall metabolism, the specific enzyme responsible for the N-oxidation of Mosapride has not been definitively identified.

However, studies on structurally similar drugs can provide valuable insights. For instance, the N-oxygenation of itopride, another gastroprokinetic agent, is predominantly mediated by FMOs. Given the structural similarities, it is plausible that FMOs also play a role in the N-oxidation of Mosapride, alongside CYP enzymes. Further research with specific enzyme inhibitors and recombinant human enzymes is required to fully elucidate the contribution of each enzyme system to the formation of this compound.

Conclusion

This compound is a significant and active metabolite of Mosapride, making it a viable candidate as a biomarker for Mosapride metabolism. Quantitative studies in rats have demonstrated its substantial presence in excreta and key tissues. While des-p-fluorobenzyl mosapride is another major metabolite and a strong biomarker candidate, this compound may offer unique advantages in certain research contexts, such as studies focusing on specific oxidative pathways or in female populations.

The validation of this compound as a biomarker is supported by the availability of robust and sensitive analytical methods like UHPLC-MS/MS for its quantification. Future research should focus on establishing a direct correlation between Mosapride dosage and this compound levels in human subjects to further solidify its utility in clinical research and drug development.

References

A Comparative Guide to the Inter-species Differences in Mosapride N-Oxide Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic formation of Mosapride N-Oxide across various preclinical species and humans. Understanding these inter-species differences is crucial for the accurate extrapolation of non-clinical pharmacokinetic data to predict human clinical outcomes. This document summarizes the available data on the enzymatic pathways responsible for Mosapride N-Oxidation and provides detailed experimental protocols for further investigation.

Executive Summary

Metabolic Pathways of Mosapride N-Oxidation

The formation of this compound from the parent drug, mosapride, is an oxidative metabolic process. Two primary enzyme superfamilies are implicated in this reaction: the Cytochrome P450s and the Flavin-Containing Monooxygenases.

Mosapride_Metabolism cluster_enzymes Metabolizing Enzymes Mosapride Mosapride N_Oxide This compound Mosapride->N_Oxide N-Oxidation Other_Metabolites Other Phase I and II Metabolites Mosapride->Other_Metabolites Dealkylation, Hydroxylation, etc. CYP3A4 CYP3A4 CYP3A4->N_Oxide FMOs FMOs FMOs->N_Oxide

Caption: Metabolic pathway of Mosapride to this compound.

Studies have indicated that the metabolism of mosapride in human liver microsomes is significantly inhibited by ketoconazole, a potent inhibitor of CYP3A4[1]. This suggests a substantial role for CYP3A4 in the overall metabolism of mosapride in humans. For a structurally similar prokinetic agent, itopride, N-oxygenation is primarily catalyzed by FMOs[1][2]. Given that mosapride also possesses a morpholine moiety susceptible to N-oxidation, it is plausible that FMOs contribute to the formation of this compound, and the extent of this contribution may differ between species.

Inter-species Comparison of this compound Formation

While this compound has been identified as a metabolite in both humans and rats, specific kinetic data for its formation across different species is lacking in publicly available literature. The table below is presented as a template for the type of data required for a comprehensive inter-species comparison. The values are illustrative and should be determined experimentally.

SpeciesEnzyme(s) ImplicatedKm (µM)Vmax (pmol/min/mg protein)
Human CYP3A4, FMOsData not availableData not available
Monkey Likely CYP3A4, FMOsData not availableData not available
Dog Likely CYP3A4, FMOsData not availableData not available
Rat Likely CYP3A4, FMOsData not availableData not available
Mouse Likely CYP3A4, FMOsData not availableData not available

Note: The generation of this data is critical for understanding and modeling the pharmacokinetics of mosapride in different species and for predicting its clearance in humans.

Experimental Protocols

To determine the kinetic parameters for this compound formation, the following experimental workflow using liver microsomes from different species is recommended.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Incubation Incubate at 37°C (Time Course & Substrate Concentration) Microsomes->Incubation Cofactors NADPH-Regenerating System Cofactors->Incubation Mosapride_Sol Mosapride Stock Solution Mosapride_Sol->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify Mosapride & N-Oxide) Supernatant->LCMS Kinetics Determine Km and Vmax (Michaelis-Menten Plot) LCMS->Kinetics

Caption: Experimental workflow for determining this compound kinetics.

Materials and Reagents
  • Liver microsomes from human, monkey (Cynomolgus or Rhesus), dog (Beagle), rat (Sprague-Dawley), and mouse (CD-1).

  • Mosapride citrate

  • This compound (as an analytical standard)

  • NADPH-regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add varying concentrations of mosapride (e.g., 0.1 to 100 µM) to the pre-warmed mixture. Initiate the reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate the reaction at 37°C in a shaking water bath for a predetermined time (linear range of formation to be established in preliminary experiments, e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is required for the simultaneous quantification of mosapride and this compound. A reverse-phase C18 column with a gradient elution using mobile phases consisting of water and acetonitrile with formic acid is a common starting point. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. Specific MRM transitions for mosapride and its N-oxide metabolite need to be optimized[3][4].

Data Analysis
  • Generate a standard curve for this compound to quantify its formation.

  • Plot the rate of this compound formation (V) against the substrate (mosapride) concentration [S].

  • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the apparent Km and Vmax values for each species.

Conclusion

The formation of this compound is a relevant metabolic pathway for mosapride, with potential contributions from both CYP3A4 and FMOs. The lack of publicly available quantitative kinetic data across different species highlights a significant knowledge gap. The experimental protocols outlined in this guide provide a robust framework for generating this crucial information. A thorough understanding of the inter-species differences in this compound formation will ultimately de-risk drug development by enabling more accurate predictions of human pharmacokinetics and potential drug-drug interactions.

References

A Comparative Analysis of 5-HT4 Receptor Binding Affinity: Mosapride vs. its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the gastroprokinetic agent Mosapride and its primary active N-oxide metabolite, M1, to the 5-hydroxytryptamine-4 (5-HT4) receptor. This analysis is supported by available experimental data to delineate their respective pharmacological profiles.

Mosapride is a selective 5-HT4 receptor agonist known to enhance gastrointestinal motility.[1][2] Its pharmacological activity is, in part, attributed to its major active metabolite, M1, which is formed by the oxidation of the morpholine nitrogen.[3] While both compounds exhibit activity at the 5-HT4 receptor, their binding affinities and functional potencies differ.

Quantitative Comparison of Receptor Affinity and Functional Activity

CompoundParameterValue (nM)Species/Tissue
Mosapride Kᵢ84.2[4]Guinea pig ileum
IC₅₀113[5]Guinea pig striatum
Mosapride N-Oxide (M1) EC₅₀120Guinea pig ileum

Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration): Refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Based on the available data, Mosapride demonstrates a strong binding affinity for the 5-HT4 receptor, as indicated by its nanomolar Kᵢ and IC₅₀ values. In contrast, while direct binding affinity data for the N-oxide metabolite (M1) is scarce, its functional activity, as measured by its EC₅₀ value for enhancing electrically-evoked contractions in guinea-pig ileum, is reported to be approximately twice less potent than that of the parent compound, Mosapride. Studies have confirmed that the serotonin 5-HT4 receptor agonistic activities of the metabolites of mosapride are less than that of mosapride itself.

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays designed to determine the binding affinity and functional activity of compounds at specific receptors. A typical experimental workflow for a competitive radioligand binding assay is outlined below.

Radioligand Binding Assay Protocol

A common method to determine the binding affinity of a test compound is through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Mosapride) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (e.g., [³H]GR113808 for the 5-HT4 receptor).

1. Membrane Preparation:

  • Tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or ileum) are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]GR113808).

  • Increasing concentrations of the unlabeled test compound (Mosapride or its N-oxide) are added to compete with the radioligand for binding to the 5-HT4 receptors.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

  • The IC₅₀ value can then be converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

experimental_workflow cluster_prep Membrane Preparation cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge1 Centrifugation tissue->centrifuge1 wash Washing & Resuspension centrifuge1->wash incubation Incubation with Radioligand & Competitor wash->incubation separation Separation of Bound/ Unbound Ligand incubation->separation detection Radioactivity Measurement separation->detection analysis IC50/Ki Determination detection->analysis

A simplified workflow of a competitive radioligand binding assay.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like Mosapride initiates a cascade of intracellular events. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. This coupling leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to a physiological response, such as enhanced acetylcholine release from enteric neurons, contributing to increased gastrointestinal motility.

signaling_pathway Mosapride Mosapride Receptor 5-HT4 Receptor Mosapride->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Physiological Response (e.g., ACh Release) PKA->Response leads to

The canonical 5-HT4 receptor signaling pathway.

References

Unveiling the Clinical Significance of Mosapride N-Oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Mosapride and its primary metabolite, Mosapride N-oxide, reveals a significant disparity in their pharmacological activity, suggesting the clinical effects of Mosapride are predominantly attributable to the parent compound. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of gastrointestinal motility.

Mosapride, a selective 5-HT4 receptor agonist, is a prokinetic agent used to enhance gastrointestinal motility. Its metabolism in the body leads to the formation of several metabolites, with this compound (also referred to as M2) being one of the major forms identified in both preclinical and human studies. Understanding the clinical relevance of these metabolites is crucial for a complete picture of the drug's efficacy and safety profile. This guide focuses on the comparative analysis of Mosapride and its N-oxide metabolite, presenting key data on their pharmacological activity and the analytical methods for their quantification.

Comparative Pharmacological Activity

Experimental data indicates that while this compound is a major metabolite, its pharmacological activity at the 5-HT4 receptor is substantially lower than that of the parent drug, Mosapride. This suggests that the prokinetic effects observed in patients are primarily driven by Mosapride itself.

CompoundParameterValueSpecies/AssayReference
Mosapride 5-HT4 Receptor Binding Affinity (Ki)84.2 nMGuinea pig ileum[1]
5-HT4 Receptor Agonist Activity (EC50)Not explicitly stated, but M1 is 2x less potentGuinea pig ileum[2]
This compound (M2) 5-HT4 Receptor Agonist Activity (EC50)1.0 x 10-6 mol/LGuinea pig ileum[2]
Comparative Potency"far less active" than MosaprideIn vivo gastric emptying (mice and rats)[2]
des-p-fluorobenzyl mosapride (M1) 5-HT4 Receptor Agonist Activity (EC50)1.2 x 10-7 mol/LGuinea pig ileum[2]

Clinical Relevance of this compound Levels

To date, no clinical studies have been identified that directly correlate the plasma concentrations of this compound with specific clinical outcomes in patients treated with Mosapride. The significantly lower in vitro and in vivo pharmacological activity of this compound compared to the parent drug strongly suggests that its contribution to the overall clinical efficacy of Mosapride is minimal. Therefore, therapeutic drug monitoring and clinical decision-making should likely focus on the plasma levels of Mosapride.

Experimental Protocols

The quantification of Mosapride and its metabolites in biological matrices is typically achieved using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The following is a synthesized protocol based on published methodologies.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate internal standard (e.g., Tamsulosin).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm), is suitable for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of around 0.25 - 0.4 mL/min is common.

  • Injection Volume: 5-10 µL of the reconstituted sample is injected.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mosapride 422.3198.3
This compound 438.2198.1
Internal Standard (Tamsulosin) 409.0228.0

Visualizing Mosapride's Mechanism and Metabolism

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of Mosapride and the experimental workflow for its analysis.

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Increased Acetylcholine Release PKA->ACh_release GI_motility Enhanced Gastrointestinal Motility ACh_release->GI_motility

Mosapride's 5-HT4 receptor signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Workflow for the analysis of Mosapride and its metabolites.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Mosapride N-Oxide, a major active metabolite of the gastroprokinetic agent Mosapride. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the safety data for its parent compound, Mosapride Citrate, and established best practices for the disposal of pharmacologically active substances.

Key Safety and Handling Principles

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.

Quantitative Data for Disposal Considerations

PropertyData (for Mosapride Citrate)Citation
Hazard Classifications Suspected of damaging fertility or the unborn child.[1][2]
Incompatible Materials Strong oxidizing agents.[3]
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Environmental Precautions Should not be released into the environment. Do not discharge to sewer systems.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Packaging:

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware:

    • Disposable Labware: Dispose of as solid chemical waste.

    • Reusable Labware: Decontaminate by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage and Final Disposal:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MosaprideDisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal end Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Mosapride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mosapride N-Oxide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-resistant glovesImpermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[2][3]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.
Chemical-resistant apron or coverallsRecommended when handling larger quantities or when there is a risk of splashing.[3]
Respiratory Protection NIOSH/MSHA approved respiratorUse if handling outside a ventilated enclosure or if dust formation is likely.

Safe Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Avoid Ingestion and Inhalation: Do not ingest or inhale the compound.

  • Tools: Use non-sparking tools to prevent ignition sources.

Storage:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition. Recommended long-term storage is at 2-8°C.

  • Incompatible Materials: Store away from strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as outlined above.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.

  • Clean-up: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.

Disposal Procedure:

  • Waste Collection: Collect waste material in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Contaminated Labware:

    • Disposable: Place contaminated disposable labware in a designated solid chemical waste container.

    • Reusable: Decontaminate reusable glassware by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Storage Pending Disposal: Keep waste containers tightly closed and store in a cool, dry, and well-ventilated area.

Experimental Workflow Diagrams

The following diagrams illustrate the procedural flow for handling and disposing of this compound safely.

prep Preparation & Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling storage Secure Storage (Cool, Dry, Ventilated) handling->storage spill Accidental Spill handling->spill If spill occurs end_exp Experiment Completion handling->end_exp spill_proc Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean spill->spill_proc spill_proc->handling disposal Dispose of Waste (Hazardous Waste Stream) end_exp->disposal

Safe Handling Workflow for this compound.

start Waste Generation (this compound & Contaminated Items) segregate Segregate Waste Streams (Solid vs. Liquid) start->segregate solid_waste Solid Waste (Contaminated PPE, Weigh Boats) segregate->solid_waste liquid_waste Liquid Waste (Rinsate from Glassware) segregate->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Waste in Designated Area (Cool, Dry, Ventilated) solid_container->storage liquid_container->storage disposal Arrange for Professional Disposal (Follow Institutional Protocol) storage->disposal

Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.